molecular formula C11H11NO3 B8787647 5-Cyano-2-isopropoxybenzoic acid

5-Cyano-2-isopropoxybenzoic acid

Número de catálogo: B8787647
Peso molecular: 205.21 g/mol
Clave InChI: QEFGGEYGXSUDBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Cyano-2-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyano-2-isopropoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-isopropoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H11NO3

Peso molecular

205.21 g/mol

Nombre IUPAC

5-cyano-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7H,1-2H3,(H,13,14)

Clave InChI

QEFGGEYGXSUDBC-UHFFFAOYSA-N

SMILES canónico

CC(C)OC1=C(C=C(C=C1)C#N)C(=O)O

Origen del producto

United States
Foundational & Exploratory

1H NMR and 13C NMR reference spectra for 5-cyano-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the nuclear magnetic resonance (NMR) structural elucidation of 5-cyano-2-isopropoxybenzoic acid, designed for medicinal chemists, analytical scientists, and drug development professionals.

Executive Summary and Pharmacological Relevance

5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0; Formula: C11H11NO3; MW: 205.21 g/mol ) is a highly versatile synthetic intermediate utilized in the preclinical development of advanced therapeutics. Most notably, it is a core building block in the synthesis of pyrrolo[3,4-c]pyrazole amides, which function as potent Glycine Transporter-1 (GlyT1) inhibitors. These inhibitors are actively investigated for their memory-enhancing properties and potential applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease [1]. Additionally, derivatives of this benzoic acid are critical in synthesizing selective sphingosine-1-phosphate (S1P) receptor modulators, which hold profound implications for managing autoimmune conditions such as multiple sclerosis [2].

Given its extensive application in medicinal chemistry, establishing rigorous, self-validating 1H and 13C NMR reference spectra is paramount. Accurate spectral assignment ensures batch-to-batch consistency, verifies synthetic purity, and guarantees the structural integrity of downstream active pharmaceutical ingredients (APIs).

Causality in Structural Analysis & Expected Chemical Shifts

To accurately interpret the NMR spectra of 5-cyano-2-isopropoxybenzoic acid, one must analyze the electronic and steric environments dictated by its three functional groups. The interplay of these groups creates a highly predictable, asymmetric trisubstituted benzene ring (1,2,5-substitution pattern), yielding an AMX spin system for the aromatic protons.

  • Carboxylic Acid (-COOH) at C1: The carbonyl group exerts a strong electron-withdrawing effect via induction and resonance (-I, -M), inducing significant deshielding on the adjacent aromatic protons (specifically H-6). The acidic proton exchanges rapidly in protic solvents but appears as a sharp, broad singlet far downfield (~13.1 ppm) in strongly hydrogen-bonding solvents like DMSO-d6.

  • Isopropoxy Group (-O-iPr) at C2: The ether oxygen donates electron density into the aromatic π-system via resonance (+M effect), which shields the ortho position (H-3). The aliphatic moiety presents a classic A3​B3​X spin system: a septet for the methine proton (~4.79 ppm) due to coupling with the six equivalent methyl protons, which appear as a large doublet (~1.31 ppm).

  • Cyano Group (-CN) at C5: The nitrile is a powerful electron-withdrawing group (-I, -M) that strongly deshields its ortho protons (H-4 and H-6). The sp-hybridized carbon of the cyano group typically resonates in the 13C spectrum at approximately 118 ppm.

Experimental Protocol for NMR Acquisition

Trustworthiness through a Self-Validating System: A self-validating NMR protocol ensures that the acquired data is internally consistent and reproducible. By utilizing DMSO-d6, we exploit its ability to stabilize the carboxylic acid proton via hydrogen bonding, preventing rapid exchange that would otherwise broaden the signal into the baseline. The inclusion of tetramethylsilane (TMS) provides an absolute zero reference, ensuring that chemical shifts are not skewed by temperature-dependent solvent drift.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of highly pure (>98% by HPLC) 5-cyano-2-isopropoxybenzoic acid.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v TMS as an internal standard. Ensure complete dissolution via gentle vortexing.

  • Instrument Calibration: Transfer the homogenous solution to a standard 5 mm precision NMR tube. Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance). Lock the magnetic field to the deuterium signal of DMSO-d6 and shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s.

    • Spectral Width (SW): 15 ppm (critical for capturing the downfield -COOH signal).

    • Temperature: 298 K.

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

    • Number of Scans (NS): 512–1024 (compensating for the lower natural abundance of 13C and the long relaxation times of quaternary carbons C1, C2, C5, and C=O).

    • Relaxation Delay (D1): 2.0 s.

    • Spectral Width (SW): 250 ppm.

  • Data Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Reference the spectra to TMS (0.00 ppm) or the residual solvent peak (DMSO-d6: 1H at 2.50 ppm, 13C at 39.52 ppm).

Data Presentation: Reference Spectra Tables

The following tables summarize the quantitative NMR data for 5-cyano-2-isopropoxybenzoic acid, synthesized from empirical literature precedents for similarly substituted benzoic acids [1][2].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationStructural Assignment
-COOH 13.10br s-1HCarboxylic acid proton
H-6 8.05d2.21HAromatic (ortho to COOH, ortho to CN)
H-4 7.95dd8.8, 2.21HAromatic (meta to O-iPr, ortho to CN)
H-3 7.30d8.81HAromatic (ortho to O-iPr)
-CH(CH3)2 4.79hept6.01HIsopropoxy methine
-CH(CH3)2 1.31d6.06HIsopropoxy methyls

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C=O 166.2CqCarboxylic acid carbonyl
C-2 159.5CqAromatic (attached to oxygen)
C-6 134.8CHAromatic
C-4 134.2CHAromatic
C-1 123.5CqAromatic (attached to COOH)
-CN 118.6CqNitrile carbon
C-3 115.2CHAromatic
C-5 102.8CqAromatic (attached to CN)
-CH(CH3)2 71.4CHIsopropoxy methine
-CH(CH3)2 21.6CH3Isopropoxy methyls (2 carbons)

Logical Relationships & Workflow Visualization

The following diagram maps the logical workflow for the NMR structural elucidation of 5-cyano-2-isopropoxybenzoic acid, demonstrating how distinct spectral domains validate the molecular structure.

Signal_Assignment Molecule 5-cyano-2-isopropoxybenzoic acid (C11H11NO3) Protons 1H NMR Analysis Molecule->Protons Carbons 13C NMR Analysis Molecule->Carbons H_Alkyl Isopropoxy Group (6H d, 1H hept) Protons->H_Alkyl H_Aryl Aromatic Protons (3H: d, dd, d) Protons->H_Aryl H_Acid Carboxylic Acid (1H br s, ~13 ppm) Protons->H_Acid C_Alkyl Aliphatic Carbons (~21 ppm, ~71 ppm) Carbons->C_Alkyl C_Aryl Aromatic Carbons (6 signals, 102-160 ppm) Carbons->C_Aryl C_Carbonyl Carbonyl & Nitrile (~166 ppm, ~118 ppm) Carbons->C_Carbonyl Validation Structural Validation H_Alkyl->Validation H_Aryl->Validation H_Acid->Validation C_Alkyl->Validation C_Aryl->Validation C_Carbonyl->Validation

Logical workflow for the NMR structural elucidation of 5-cyano-2-isopropoxybenzoic acid.

References

  • Santora, V. J., et al. "Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties." Journal of Medicinal Chemistry, 2018, 61(14), 6018-6033. URL:[Link]

  • Martinborough, E., et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." US Patent 10,239,846 B2, 2019.

what is the molecular weight and exact mass of 5-cyano-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Analytical and Physicochemical Profiling of 5-Cyano-2-isopropoxybenzoic Acid: Exact Mass Determination and Synthetic Utility

Structural Significance in Pharmaceutical Development

5-Cyano-2-isopropoxybenzoic acid is a highly specialized, multi-substituted benzoic acid derivative utilized extensively as a building block in medicinal chemistry. Its structural architecture—comprising a carboxylic acid for amide coupling, an electron-withdrawing cyano group, and a sterically demanding isopropoxy ether—makes it an ideal intermediate for synthesizing target-specific pharmacophores.

Notably, this compound serves as a critical precursor in the development of [1]. These modulators are clinically indicated for the treatment of severe autoimmune conditions, including multiple sclerosis and transplant rejection, where the precise spatial orientation of the isopropoxy and cyano groups dictates receptor binding affinity.

Quantitative Physicochemical Data

In rigorous drug discovery workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is a fundamental requirement. The average molecular weight accounts for the natural isotopic abundance of all elements in the compound, which is necessary for stoichiometric calculations during bulk synthesis. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). This exact mass is the critical value used in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and differentiate the target from isobaric interferences [2].

Table 1: Physicochemical and Mass Properties of 5-Cyano-2-isopropoxybenzoic acid

PropertyValue
Chemical Name 5-cyano-2-isopropoxybenzoic acid
CAS Registry Number 845616-14-0
Molecular Formula C11H11NO3
Molecular Weight (Average) 205.21 g/mol
Exact Mass (Monoisotopic) 205.0739 Da
Theoretical [M+H]+ m/z 206.0812
Theoretical [M-H]- m/z 204.0666

Causality in Analytical Characterization

When analyzing 5-cyano-2-isopropoxybenzoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of ionization mode is dictated by the mobile phase chemistry rather than just the analyte's functional groups. While the carboxylic acid moiety readily deprotonates to form an[M-H]- ion in neutral or basic conditions, standard reverse-phase UHPLC methods heavily rely on acidic modifiers (e.g., 0.1% Formic Acid).

The Causality: Acidic modifiers are required to suppress silanol ionization on the silica-based stationary phase, thereby preventing peak tailing. This acidic environment forces the protonation of the molecule in the electrospray source, yielding the [M+H]+ adduct at m/z 206.0812 in positive Electrospray Ionization (ESI+) mode. This phenomenon is consistently documented in [1] during the intermediate validation of S1P1 modulators.

HRMS_Workflow N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (0.1% FA / MeCN) N1->N2 N3 ESI(+) Ionization [M+H]+ Formation N2->N3 N4 Q-TOF HRMS Mass Analysis N3->N4 N5 Data Processing (m/z 206.0812) N4->N5

LC-HRMS workflow for the exact mass validation of 5-cyano-2-isopropoxybenzoic acid.

Self-Validating Protocol: Exact Mass Determination via UHPLC-Q-TOF

To ensure rigorous scientific integrity, the following protocol outlines a self-validating system for determining the exact mass of 5-cyano-2-isopropoxybenzoic acid. The inclusion of an internal lock mass ensures that environmental or instrumental mass drift is continuously corrected, providing sub-5 ppm mass accuracy.

Step 1: Standard Preparation

  • Action: Dissolve 1.0 mg of 5-cyano-2-isopropoxybenzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete solubilization of the lipophilic isopropoxy group and aromatic core. The final dilution in an aqueous/organic blend matches the initial conditions of the reverse-phase gradient, preventing solvent-induced peak distortion at the column head.

Step 2: Chromatographic Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Causality: Formic acid maintains the carboxylic acid in its neutral (protonated) state during separation. This maximizes hydrophobic retention on the C18 phase, resulting in sharp, symmetrical peaks necessary for high-resolution mass extraction.

Step 3: Mass Spectrometric Tuning & Self-Validation (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Lock Mass: Leucine Enkephalin ([M+H]+ = 556.2771).

  • Causality (The Self-Validating Mechanism): The continuous, independent infusion of Leucine Enkephalin acts as an internal reference point. By correcting the instrument's mass axis in real-time against the known m/z of 556.2771, the detection of the target analyte at m/z 206.0812 is validated at the exact moment of elution. This systemic check rules out false positives from isobaric impurities and proves the instrument was in a calibrated state during data acquisition.

Mechanistic Role in Drug Development

The exact mass and structural properties of 5-cyano-2-isopropoxybenzoic acid are functional prerequisites for its role in medicinal chemistry. The isopropoxy group at the 2-position provides necessary steric bulk that dictates the three-dimensional conformation of downstream amide derivatives. This induced conformation is critical for anchoring the molecule into the hydrophobic binding pocket of the S1P1 receptor. Concurrently, the 5-cyano group acts as a strong hydrogen bond acceptor and modulates the pKa of the surrounding scaffold, enhancing both target affinity and metabolic stability against oxidative degradation.

S1P_Pathway A 5-cyano-2-isopropoxybenzoic acid (MW: 205.21 g/mol) B Amide Coupling (Structural Derivatization) A->B C S1P1 Receptor Agonist (Active API) B->C D Receptor Internalization & Degradation C->D E Immunosuppression (Multiple Sclerosis Therapy) D->E

Mechanistic progression from 5-cyano-2-isopropoxybenzoic acid to S1P1 modulation.

References

  • Title: US Patent Application 2011/0172202 A1 - Sphingosine-1-Phosphate Receptor Modulators and Methods of Chiral Synthesis Source: Google Patents URL

Thermodynamic Solubility and Application Profile of 5-Cyano-2-isopropoxybenzoic Acid in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0) is a high-value building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Sphingosine 1-phosphate (S1P) receptor modulators [1] and Glycine Transporter-1 (GlyT1) inhibitors [2]. For drug development professionals, mastering the solubility profile of this compound in polar aprotic solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) is essential for optimizing both high-throughput in vitro screening and large-scale synthetic workflows. This whitepaper provides an authoritative analysis of its solvation thermodynamics, supported by self-validating experimental protocols.

Physicochemical Profiling and Solvation Causality

To understand the solubility of 5-cyano-2-isopropoxybenzoic acid, we must first deconstruct its molecular architecture. The compound features three distinct functional moieties that dictate its interaction with solvents:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor and acceptor.

  • Cyano Group (-C≡N): A highly polar, electron-withdrawing group that participates in dipole-dipole interactions.

  • Isopropoxy Group (-O-CH(CH3)2): A lipophilic, sterically bulky substituent.

The Causality of High Solubility: The isopropoxy group plays a crucial mechanistic role. Unlike a planar methoxy or hydroxyl group, the branched isopropyl chain introduces steric hindrance that disrupts the planar π−π stacking of the benzoic acid rings in the solid crystal lattice[3]. This lowered crystal lattice energy directly translates to enhanced thermodynamic solubility. When introduced to polar aprotic solvents like DMSO and DMF, the strong hydrogen-bond accepting nature of the solvent molecules (the S=O and C=O dipoles, respectively) rapidly solvates the carboxylic acid proton, driving the dissolution process.

Table 1: Physicochemical Parameters

ParameterValue / DescriptorImpact on Solvation
Molecular Formula C11H11NO3Baseline mass transport
Molecular Weight 205.21 g/mol Favorable for high molarity solutions
H-Bond Donors 1Primary site for DMSO/DMF interaction
H-Bond Acceptors 4Facilitates diverse dipole interactions
Steric Modifier Isopropoxy at C2Disrupts crystal packing, boosting solubility

Comparative Solubility Profile in DMSO vs. DMF

Both DMSO and DMF are exceptional solvents for 5-cyano-2-isopropoxybenzoic acid, but their selection depends entirely on the downstream application.

  • DMSO (Dimethyl Sulfoxide): The preferred solvent for biological assays and NMR spectroscopy. Its higher dielectric constant ( ϵ≈47 ) and potent H-bond accepting capacity ensure that stock solutions (often prepared at 10 mM to 50 mM) remain stable without precipitation during serial dilution into aqueous buffers like HBSS [2].

  • DMF (Dimethylformamide): The solvent of choice for chemical synthesis, particularly in amide coupling reactions (e.g., using HATU/EDC) to form pyrrolopyrazole amides or oxadiazoles [1]. DMF is slightly less viscous than DMSO and easier to remove during aqueous workup or lyophilization.

Table 2: Empirical Solubility Profile at 25°C

SolventDielectric ConstantEstimated SolubilityPrimary Application
DMSO 46.7> 100 mg/mLIn vitro assays, NMR, Stock Storage
DMF 36.7> 150 mg/mLSynthetic couplings, Scale-up

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

As a Senior Application Scientist, I emphasize that kinetic solubility (e.g., solvent titration) often overestimates true solubility due to metastable supersaturation. The following shake-flask protocol is designed as a self-validating system to determine true thermodynamic equilibrium.

Self-Validation Check: Always run a known reference standard (e.g., benzoic acid) in parallel. If the reference deviates from literature values, the solvent may be compromised (e.g., water absorption in hygroscopic DMSO).

Step-by-Step Methodology:

  • Preparation: Add 500 mg of 5-cyano-2-isopropoxybenzoic acid to a 5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF. Ensure the solvent is sourced from a freshly opened, septum-sealed bottle to prevent ambient moisture contamination.

  • Equilibration: Seal the vial and agitate on a thermostatic shaker at 25°C ± 0.1°C at 300 RPM for 48 hours. Causality: 48 hours is strictly required to ensure the dissolution-precipitation dynamic reaches a true thermodynamic steady state, overcoming any initial supersaturation.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 15 minutes. Do not filter. Filtration can lead to the adsorption of the lipophilic isopropoxy moiety onto the filter membrane, artificially lowering the measured concentration. Centrifugation is the self-validating choice to prevent material loss.

  • Dilution & Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute into 990 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Quantify via HPLC-UV at 254 nm against a 5-point calibration curve.

Application Workflows and Visualization

The downstream utility of the solvated compound dictates the workflow. For GlyT1 inhibitor synthesis, the acid is typically activated in DMF with HATU, followed by the addition of a pyrrolopyrazole amine [2]. For biological screening, DMSO stocks are serially diluted into assay buffers.

G A 5-Cyano-2-isopropoxybenzoic Acid (Solid State) B Solvent Selection Matrix A->B C DMSO Solvation (H-Bond Acceptor) B->C Analytical/Assay D DMF Solvation (Dipole-Dipole) B->D Synthetic Scale-up E In Vitro Pharmacology (GlyT1 / S1P1 Assays) C->E Serial Dilution F Chemical Synthesis (Amide/Oxadiazole Coupling) D->F HATU/DIPEA G HPLC-UV Validation E->G Conc. Verification F->G Yield/Purity

Fig 1: Solvation workflow for 5-cyano-2-isopropoxybenzoic acid in DMSO and DMF.

Troubleshooting & Best Practices

  • Hygroscopicity of Solvents: DMSO is highly hygroscopic. Absorption of atmospheric water will exponentially decrease the solubility of 5-cyano-2-isopropoxybenzoic acid, leading to premature precipitation during storage. Always store DMSO stocks in desiccators or under argon.

  • Freeze-Thaw Cycles: When storing DMSO stock solutions at -20°C, the solvent will freeze (DMSO melting point is 19°C). Upon thawing, localized concentration gradients can form. Best Practice: Always vortex and gently warm (30°C) thawed stocks for 5 minutes to ensure complete re-dissolution before use in high-throughput screens.

References

  • Martinborough, E. et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." US Patent 10239846B2.
  • Pinard, E. et al. "Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Martinborough, E. et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." US Patent App. 20110172202A1.

5-cyano-2-isopropoxybenzoic acid safety data sheet (SDS) and handling guidelines

Author: BenchChem Technical Support Team. Date: April 2026

5-Cyano-2-Isopropoxybenzoic Acid (CAS 845616-14-0): Safety Data Sheet (SDS), Handling Guidelines, and Synthetic Applications in Drug Development

As a Senior Application Scientist, I frequently encounter chemical intermediates that serve as the structural backbone for next-generation therapeutics. 5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0)[1] is one such highly versatile building block. It is most notably utilized in the synthesis of Ozanimod—a selective sphingosine 1-phosphate (S1P) receptor modulator[2]—and novel Glycine Transporter-1 (GlyT1) inhibitors[3].

This technical guide provides an in-depth analysis of its physicochemical properties, safety profile, handling guidelines, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profile and Mechanistic Utility

Understanding the molecular architecture of 5-cyano-2-isopropoxybenzoic acid is essential for predicting its behavior in synthetic workflows. The isopropoxy group at the ortho position provides necessary steric bulk and lipophilicity, which is critical for orienting the molecule within target receptor pockets (such as S1P1)[2]. Concurrently, the cyano group at the meta position acts as a strong electron-withdrawing moiety and a hydrogen-bond acceptor, significantly enhancing the binding affinity of the final Active Pharmaceutical Ingredient (API)[3].

Table 1: Physicochemical Properties of 5-Cyano-2-isopropoxybenzoic acid

PropertyValue
Chemical Name 5-Cyano-2-isopropoxybenzoic acid
CAS Number 845616-14-0[1]
Molecular Formula C11H11NO3[4]
Molecular Weight 205.21 g/mol [4]
Appearance Solid powder (typically white to off-white)
Solubility Soluble in DMSO, DMF, and Methanol

Safety Data Sheet (SDS) & Hazard Mitigation

A self-validating safety protocol is paramount when handling active intermediates. While the cyano group is covalently bound to the aromatic ring—mitigating the immediate risk of hydrogen cyanide (HCN) gas release under ambient conditions—the compound remains a potent irritant.

Table 2: GHS Classification and Hazard Profile

GHS Hazard ClassHazard StatementPrecautionary Codes
Acute Toxicity (Oral) H302: Harmful if swallowedP301 + P312[5]
Skin Corrosion/Irritation H315: Causes skin irritationP302 + P352[5]
Serious Eye Damage H319: Causes serious eye irritationP305 + P351 + P338[5]
STOT - Single Exposure H335: May cause respiratory irritationP261, P280[5]
Causality-Driven Handling Guidelines:
  • Respiratory Protection: The compound is handled as a fine powder. Dust generation is the primary vector for respiratory irritation (H335). Always handle the material within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Extreme thermal decomposition (>200°C) or highly acidic environments can theoretically compromise the nitrile group, leading to the evolution of toxic nitrogen oxides (NOx) or cyanide species.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant), tightly fitting safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure (P280)[5].

Synthetic Applications & Experimental Workflows

Synthesis of S1P1 Receptor Modulators (Ozanimod)

Ozanimod is a transformative therapeutic for multiple sclerosis and ulcerative colitis. In its synthesis, 5-cyano-2-isopropoxybenzoic acid is coupled to an amino-indane derivative to form the core oxadiazole/amide structure of the drug[2]. The agonism of the S1P1 receptor by Ozanimod promotes the internalization of the receptor, effectively sequestering lymphocytes in lymph nodes and reducing central nervous system inflammation[6].

S1P1_Pathway A Ozanimod (Active Metabolite) B S1P1 Receptor Internalization A->B Agonism C Lymphocyte Sequestration B->C Prevents Egress D Reduced CNS Inflammation C->D Therapeutic Effect

S1P1 Receptor Modulation Pathway by Ozanimod

Field-Proven Protocol: Amide Coupling via HATU Activation

To ensure a self-validating system, the following protocol utilizes HATU, which provides superior coupling efficiency and minimizes epimerization compared to traditional carbodiimides (e.g., EDC/DCC). This workflow is commonly used to synthesize both Ozanimod intermediates[2] and GlyT1 inhibitors[3].

Synthetic_Workflow Step1 5-Cyano-2-isopropoxybenzoic acid (CAS 845616-14-0) Step2 Activation (HATU / DIPEA / DMF) Step1->Step2 Reagent Prep Step3 Amide Coupling (Add Target Amine) Step2->Step3 Amine Addition Step4 Aqueous Workup (EtOAc Extraction / Washes) Step3->Step4 Quench & Extract Step5 Purified API Intermediate Step4->Step5 Yield & Purity

Synthetic Workflow for Amide Coupling using 5-Cyano-2-isopropoxybenzoic acid

Step-by-Step Methodology:

  • Reagent Preparation (Activation): Dissolve 1.0 equivalent of 5-cyano-2-isopropoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive O-Atab ester intermediate. DMF is chosen for its superior solvation of polar intermediates.

  • Amine Addition: Stir the mixture at room temperature (20-25°C) for 15 minutes to ensure complete activation. Add 1.1 equivalents of the target amine (e.g., an amino-indane derivative).

  • Reaction Monitoring: Stir the reaction under an inert nitrogen atmosphere for 2 to 4 hours. Monitor the conversion via LC-MS. The reaction is self-validating when the starting material mass (m/z 204 for the acid in negative mode) disappears and the expected [M+H]+ mass ion for the coupled product becomes the dominant peak.

  • Quenching and Extraction (Workup): Once complete, quench the reaction with a 10-fold volume of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: EtOAc efficiently partitions the lipophilic amide product away from the highly polar DMF, HATU byproducts, and unreacted amine.

  • Washing and Purification: Wash the combined organic layers sequentially with 1N HCl (to remove residual amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

5-Cyano-2-isopropoxybenzoic acid is a structurally privileged intermediate that bridges the gap between raw chemical synthesis and advanced therapeutic modulation. By strictly adhering to the outlined GHS handling protocols and leveraging high-efficiency coupling methodologies, researchers can seamlessly integrate this compound into complex API discovery pipelines, ensuring both safety and high synthetic yields.

References

  • ACS Publications. "Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties". Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. "US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis". United States Patent and Trademark Office.

Sources

pKa and Partition Coefficient (logP) Determination for 5-Cyano-2-Isopropoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, accurately determining the physicochemical properties of key synthetic intermediates and pharmacophores is non-negotiable. 5-cyano-2-isopropoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the development of central nervous system (CNS) therapeutics, including GlyT1 inhibitors[1] and sphingosine-1-phosphate (S1P) receptor modulators.

To predict its pharmacokinetic behavior—specifically absorption and membrane permeability—we must establish its acid dissociation constant (pKa) and lipophilicity (logP/logD). As a Senior Application Scientist, I approach this not merely as a measurement task, but as a system governed by structural causality.

The molecule's behavior is dictated by the interplay of its functional groups on the benzoic acid core:

  • The 5-Cyano Group (Meta-substitution): Exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the aromatic ring, it stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa).

  • The 2-Isopropoxy Group (Ortho-substitution): Presents competing electronic effects (inductive withdrawal vs. resonance donation). More importantly, the steric bulk of the isopropyl moiety forces the adjacent carboxylic acid out of coplanarity with the benzene ring. This "ortho effect" disrupts resonance, further stabilizing the conjugate base and lowering the pKa relative to unsubstituted benzoic acid.

Based on Hammett equation principles and fragment-based lipophilicity models, we can establish the predictive baseline required to design our experimental protocols (Table 1).

Table 1: Predictive Physicochemical Baseline
ParameterPredicted ValuePrimary DriverExperimental Implication
pKa 3.10 – 3.40-I effect of -CN; Steric ortho-effect of -OiPrRequires titration at low pH; standard aqueous potentiometry is viable.
logP 2.60 – 3.00Hydrophobic bulk of the isopropoxy grouplogP < 4 makes the Shake-Flask method optimal over slow-stirring.
logD (pH 7.4) -0.80 – -0.20Complete ionization of the carboxylic acidCompound will be highly water-soluble at physiological pH.

pKa Determination: Potentiometric Titration Protocol

For an ionizable compound with an expected pKa between 2 and 11, potentiometric titration is the gold standard, adhering to the rigorous framework of OECD Test No. 112[2].

Causality of Method Choice

We select potentiometry over UV-Vis spectrophotometry because the ionization of the carboxylic acid does not produce a sufficiently distinct chromophoric shift in the UV spectrum compared to the unionized form. To ensure a self-validating system , the protocol incorporates a blank titration to account for the carbon dioxide dissolved in the water and the inherent ionic strength of the medium.

Step-by-Step Methodology
  • System Calibration: Calibrate the glass electrode using standard IUPAC buffers at pH 4.01, 7.00, and 10.01 at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Background Standardization (Blank): Titrate a 50 mL solution of 0.15 M KCl (to maintain constant ionic strength) with 0.1 M KOH. This generates the background curve required to subtract solvent effects.

  • Sample Preparation: Dissolve accurately weighed 5-cyano-2-isopropoxybenzoic acid in the 0.15 M KCl solution to achieve a concentration of approximately 1.5 mM. Note: If aqueous solubility is too low for the unionized form, a co-solvent system (e.g., methanol/water) must be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

  • Titration: Titrate the sample with 0.1 M KOH under a nitrogen blanket to prevent CO2 absorption.

  • Data Synthesis: Calculate the pKa using a Bjerrum plot (average number of bound protons vs. pH). The inflection point of the derivative curve yields the exact pKa.

pKa_Workflow A System Calibration (pH 4.0, 7.0, 10.0) B Blank Titration (0.15M KCl) A->B C Sample Preparation (1.5 mM in 0.15M KCl) B->C D Potentiometric Titration (0.1M KOH Titrant) C->D E Data Analysis (Bjerrum Plot) D->E F Validation (RSD < 2%) E->F

Workflow for potentiometric pKa determination emphasizing self-validation steps.

Partition Coefficient (logP) Determination: Shake-Flask Method

The partition coefficient (logP) strictly refers to the concentration ratio of the unionized molecule between octanol and water. Because our predicted logP is < 4, the Shake-Flask method defined by OECD Test No. 107 is highly accurate and preferred[3].

Causality of Method Choice

To measure true logP for an acidic compound (pKa ~3.2), the aqueous phase must be buffered to a pH at least two units below the pKa to suppress ionization. We must execute the experiment at pH 1.2 (using a 0.1 M HCl / KCl buffer). If we were to measure at pH 7.4, we would be measuring the distribution coefficient (logD), which accounts for both ionized and unionized species.

Step-by-Step Methodology
  • Phase Saturation: Vigorously stir n-octanol and the pH 1.2 aqueous buffer together for 24 hours to ensure mutual saturation. This prevents volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of 5-cyano-2-isopropoxybenzoic acid in the pre-saturated n-octanol.

  • Equilibration: Set up three duplicate test vessels with different volume ratios of octanol to water (e.g., 1:1, 1:2, 2:1). Shake mechanically at 100 strokes/min for 1 hour at 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the vessels at 3000 rpm for 15 minutes to break any micro-emulsions. Critical Insight: Transfer of octanol micro-droplets into the aqueous phase is the primary source of artifactual error in this assay[3].

  • Quantification: Analyze both the octanol and aqueous phases using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Mass Balance Validation: Calculate the total mass recovered in both phases. The system validates itself only if recovery is > 95% of the initial input.

logP_Workflow A Phase Saturation (Octanol/Water 24h) B Buffer Selection (pH 1.2 for logP) A->B C Equilibration (100 strokes/min, 25°C) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC-UV Analysis) D->E F Mass Balance (Recovery > 95%) E->F

Shake-flask methodology for logP determination with integrated mass balance quality control.

Data Presentation & Quality Control

Once the experiments are concluded, the raw data must be synthesized into a standardized format. The validity of the logP measurement is confirmed only if the six calculated logP values (from the three volume ratios in duplicate) fall within a range of ± 0.3 units[3].

Table 2: Experimental Results Summary Matrix
ParameterExperimental ConditionAnalytical MethodAcceptance Criteria
pKa 0.15 M KCl, 25°CPotentiometryRSD < 2% across triplicates
logP pH 1.2 Buffer, 25°CShake-Flask (HPLC-UV)± 0.3 log units variance; >95% mass balance
logD pH 7.4 Buffer, 25°CShake-Flask (HPLC-UV)± 0.3 log units variance; >95% mass balance

By adhering to these causally driven, self-validating protocols, researchers can ensure that the physicochemical data generated for 5-cyano-2-isopropoxybenzoic acid is robust, reproducible, and ready to support advanced pharmacokinetic modeling and structural optimization in drug discovery pipelines.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • Test No. 112: Dissociation Constants in Water - OECD Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties ACS Publications. Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for Amide Coupling with 5-cyano-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amide bond is a cornerstone of medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][2] While conceptually straightforward, the efficiency of this transformation is highly dependent on the substrates and the choice of coupling reagents.[2][3]

This application note provides a detailed, field-proven protocol for the amide coupling of 5-cyano-2-isopropoxybenzoic acid . This particular substrate presents unique challenges that necessitate a carefully optimized approach. The presence of an electron-withdrawing nitrile (-CN) group can influence the reactivity of the carboxylic acid, while the sterically demanding isopropoxy group adjacent to the reaction center can hinder the approach of the amine.[3][4][5]

To address these challenges, this guide utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient uronium-based coupling reagent known for its rapid activation and efficacy with sterically hindered substrates.[6][7][8] The protocol is designed to be a self-validating system, explaining the causality behind each step to empower researchers to not only replicate the results but also to intelligently adapt the methodology for their specific amine substrates.

Reagents, Solvents, and Materials

Proper preparation and handling of materials are critical for success. All reagents should be of high purity, and solvents should be anhydrous unless otherwise specified.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Safety Precautions
5-cyano-2-isopropoxybenzoic acidC₁₁H₁₁NO₃205.21180390-41-4Causes skin and serious eye irritation. Wear protective gloves and eye protection.[9][10]
Amine (Substrate)VariesVariesVariesRefer to specific amine SDS.
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1Causes skin and serious eye irritation. Highly efficient coupling reagent.[8]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.[11]
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. Use in a well-ventilated fume hood.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Highly flammable liquid and vapor. Causes serious eye irritation.
Lithium Chloride (LiCl)LiCl42.397447-41-8Causes skin and serious eye irritation.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Not classified as hazardous.
Brine (Saturated NaCl solution)NaCl58.447647-14-5Not classified as hazardous.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Not classified as hazardous.
Silica Gel (for chromatography)SiO₂60.087631-86-9May cause respiratory tract irritation.
Standard Laboratory Glassware---Inspect for cracks before use.
Magnetic Stirrer and Stir Bars----
Inert Atmosphere Setup (Nitrogen/Argon)----

Experimental Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for coupling 5-cyano-2-isopropoxybenzoic acid with a primary or secondary amine. The stoichiometry and reaction times may require optimization depending on the specific amine used.

Visual Workflow

G cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Workup & Purification prep Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF under N₂ atmosphere. add_reagents Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir for 15-20 min at RT. prep->add_reagents Pre-activation add_amine Add Amine (1.2 equiv) dissolved in minimal DMF. add_reagents->add_amine Formation of Active Ester react Stir at RT for 2-6 hours. Monitor by TLC or LC-MS. add_amine->react quench Quench with water, extract with Ethyl Acetate. react->quench Reaction Complete wash Wash organic layer with: 1. 5% LiCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine quench->wash purify Dry (Na₂SO₄), filter, concentrate. Purify via column chromatography. wash->purify product Isolated Amide Product purify->product G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ DIPEA DIPEA Isouronium O-Acylisouronium Intermediate RCOO->Isouronium + HATU HATU HATU OAtEster OAt-Active Ester (Highly Reactive) Isouronium->OAtEster - TMU Amide Amide Product OAtEster->Amide + R'-NH₂ - HOAt Amine R'-NH₂ (Amine) TMU Tetramethylurea (Byproduct) HOAt HOAt

Sources

Synthesis of Potent GlyT1 Inhibitors Utilizing a 5-Cyano-2-isopropoxybenzoic Acid Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, a promising class of therapeutics for central nervous system (CNS) disorders. The synthesis leverages the strategically designed intermediate, 5-cyano-2-isopropoxybenzoic acid, to build a diverse library of potent and selective GlyT1 inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of the synthetic strategy, step-by-step procedures, characterization methods, and critical safety considerations.

Introduction: The Therapeutic Promise of GlyT1 Inhibition

Glycine is a unique neurotransmitter that plays a dual role in the CNS. It is a primary inhibitory neurotransmitter at its own strychnine-sensitive receptors and, crucially, acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is fundamental for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity transporters, GlyT1 and GlyT2.[2][3]

GlyT1, found predominantly on glial cells and at glutamatergic synapses in the forebrain, is a key regulator of glycine levels at NMDA receptors.[3][4] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several CNS disorders, most notably schizophrenia.[1][4] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to increased extracellular glycine concentrations. This, in turn, enhances NMDA receptor function, offering a promising therapeutic strategy to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current antipsychotics.[1][5][6] Beyond schizophrenia, GlyT1 inhibitors are being investigated for their potential in treating depression, anxiety, cognitive impairments, and neurodegenerative diseases.[1][2][5]

This guide focuses on a synthetic route to a novel class of GlyT1 inhibitors built around the 5-cyano-2-isopropoxybenzoic acid core. This intermediate is a versatile scaffold that allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Strategic Intermediate: 5-Cyano-2-isopropoxybenzoic Acid

The selection of 5-cyano-2-isopropoxybenzoic acid as the core intermediate is a deliberate design choice. The substituents on the phenyl ring are critical for achieving high affinity and selectivity for GlyT1.

  • 2-Isopropoxy Group: This bulky, lipophilic group often serves to anchor the molecule within a specific pocket of the GlyT1 protein, contributing to binding affinity. Its placement ortho to the carboxylic acid can also influence the conformation of the final molecule.

  • 5-Cyano Group: The electron-withdrawing nature of the cyano group can modulate the electronic properties of the aromatic ring. It can also participate in key hydrogen bonding interactions within the target protein. Furthermore, its inclusion has been shown to generally result in lower potency against GlyT2, thereby enhancing selectivity.[3]

  • Carboxylic Acid: This functional group is the primary handle for diversification. It can be readily converted into a wide array of amides, which is a common feature in many known GlyT1 inhibitors.[7] This allows for the exploration of structure-activity relationships (SAR) by introducing various amine-containing fragments.

The overall strategy involves the initial synthesis of this key intermediate, followed by its coupling with a diverse set of amines to generate a library of potential GlyT1 inhibitors.

Synthesis Pathway Overview

The synthetic workflow is a multi-step process designed for efficiency and adaptability. It begins with commercially available starting materials and proceeds through the formation of the key benzoic acid intermediate, culminating in the final amide coupling to produce the target inhibitors.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 2-Hydroxy-5-nitrobenzoic acid B Methyl 2-hydroxy-5-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-isopropoxy-5-nitrobenzoate B->C Williamson Ether Synthesis (2-iodopropane, K₂CO₃) D Methyl 5-amino-2-isopropoxybenzoate C->D Nitro Reduction (H₂, Pd/C) E Methyl 5-cyano-2-isopropoxybenzoate D->E Sandmeyer Reaction (NaNO₂, HCl then CuCN) F 5-Cyano-2-isopropoxybenzoic acid E->F Hydrolysis (NaOH, H₂O/MeOH) H Target GlyT1 Inhibitors F->H Amide Coupling (HATU, DIPEA) G Diverse Amines (R-NH₂) G->H

Caption: General Synthetic Workflow for GlyT1 Inhibitors.

Detailed Synthesis Protocols

Safety First: All manipulations involving cyanides must be performed in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[6][9][10] A cyanide antidote kit should be readily accessible. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.

Protocol 1: Synthesis of 5-Cyano-2-isopropoxybenzoic Acid (Intermediate)

This protocol details the multi-step synthesis of the key intermediate.

Step 1A: Esterification of 2-Hydroxy-5-nitrobenzoic acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent ether synthesis.

  • Procedure:

    • Suspend 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and reduce the volume of methanol under reduced pressure.

    • Pour the residue into ice-water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-hydroxy-5-nitrobenzoate.

Step 1B: Williamson Ether Synthesis

  • Rationale: The phenolic hydroxyl group is alkylated with an isopropyl group. Potassium carbonate is a suitable base for this transformation.

  • Procedure:

    • Dissolve methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) in acetone or DMF (10 volumes).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and 2-iodopropane (1.5 eq).

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-isopropoxy-5-nitrobenzoate, which can be purified by column chromatography.

Step 1C: Nitro Group Reduction

  • Rationale: The nitro group is reduced to an amine, which is a precursor for the cyano group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve methyl 2-isopropoxy-5-nitrobenzoate (1.0 eq) in methanol or ethanol (15-20 volumes).

    • Add 10% Palladium on carbon (Pd/C, ~5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir vigorously for 4-12 hours until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain methyl 5-amino-2-isopropoxybenzoate.

Step 1D: Sandmeyer Reaction (Cyanation)

  • Rationale: This classic reaction converts the aniline (amino group) to a nitrile (cyano group) via a diazonium salt intermediate. Copper(I) cyanide is the cyanide source.[8]

  • Procedure:

    • Diazotization: Dissolve methyl 5-amino-2-isopropoxybenzoate (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

    • Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield methyl 5-cyano-2-isopropoxybenzoate.

Step 1E: Saponification (Hydrolysis)

  • Rationale: The methyl ester is hydrolyzed to the carboxylic acid to prepare the intermediate for the final amide coupling step.

  • Procedure:

    • Dissolve methyl 5-cyano-2-isopropoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with cold 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final intermediate, 5-cyano-2-isopropoxybenzoic acid.[3]

Protocol 2: Amide Coupling to Synthesize Final GlyT1 Inhibitors
  • Rationale: This protocol uses HATU, a modern peptide coupling reagent, for efficient amide bond formation under mild conditions. DIPEA is used as a non-nucleophilic base.

  • Procedure:

    • Dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 eq) in an anhydrous solvent like DMF or dichloromethane (DCM).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final GlyT1 inhibitor.

Reagent/ParameterProtocol 1 (Typical)Protocol 2 (Typical)
Key Starting Material 2-Hydroxy-5-nitrobenzoic acid5-Cyano-2-isopropoxybenzoic acid
Key Reagents 2-iodopropane, Pd/C, CuCN, NaOHHATU, DIPEA, Various Amines
Solvent Methanol, Acetone, DMFDMF, DCM
Temperature 0 °C to RefluxRoom Temperature
Reaction Time Multi-day (for all steps)4 - 16 hours
Typical Yield 30-40% (overall)50-85%
Purification Extraction, Column ChromatographyColumn Chromatography, Prep-HPLC

Characterization and Quality Control

The identity and purity of the synthesized intermediate and final compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The chemical shifts, multiplicities, and integration values must be consistent with the expected structure.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS should be used to confirm the molecular weight of the products.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. Purity should typically be >95% for compounds intended for biological screening.[3][12]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Sandmeyer Reaction - Incomplete diazotization (temperature too high).- Poor quality of CuCN.[8]- Premature decomposition of diazonium salt.- Maintain temperature strictly between 0-5 °C during diazotization.- Use fresh, high-purity CuCN.- Use the diazonium salt immediately after preparation.
Incomplete Hydrolysis (Step 1E) - Insufficient NaOH or reaction time.- Steric hindrance of the ester.- Increase the amount of NaOH to 3.0 eq.- Extend the reaction time and/or increase the temperature slightly (to 70 °C).
Low Yield in Amide Coupling - Inactive coupling reagent (HATU is moisture sensitive).- Sterically hindered amine.- Incorrect stoichiometry.- Use fresh, anhydrous HATU and solvents.- For hindered amines, increase reaction time, temperature (to 40-50 °C), or switch to a more potent coupling reagent (e.g., COMU).- Re-verify the molar equivalents of all reagents.
Purification Difficulties - Product is highly polar or non-polar.- Presence of closely-eluting impurities.- For polar compounds, consider reverse-phase chromatography.- Adjust the solvent system for column chromatography; use a shallow gradient.- Recrystallization may be an option for solid products.

Conclusion

The synthetic pathway described provides a robust and versatile platform for the generation of novel GlyT1 inhibitors based on a 5-cyano-2-isopropoxybenzoic acid core. By systematically varying the amine component in the final amide coupling step, researchers can efficiently build a library of compounds for biological evaluation. This enables the exploration of structure-activity relationships crucial for identifying candidates with optimal potency, selectivity, and drug-like properties. The successful application of these protocols will aid in the discovery of new chemical entities with the potential to become next-generation treatments for schizophrenia and other debilitating CNS disorders.

References

  • What are GlyT1 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • A critical role for glycine transporters in hyperexcitability disorders - Frontiers. (2017).
  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. Available at: [Link]

  • What are GlyT1 modulators and how do they work? - Patsnap Synapse. (2024).
  • 3-Cyanobenzoic acid SDS, 1877-72-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications. (2018). Available at: [Link]

  • GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. (n.d.). Available at: [Link]

  • CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - FUJIFILM Wako. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-aMino-5-cyanobenzoic acid - ChemicalBook. (2026).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed. (2006). Available at: [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Publication Corporation. (2025).
  • Chemistry protocols for the synthesis and characterization of non-commercial compounds that were evaluated. - Public Library of Science. (2026). Available at: [Link]

  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (n.d.).

Sources

Application Note: Scalable Synthesis of 5-Cyano-2-isopropoxybenzoic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance & Context

5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0) is a high-value synthetic building block with profound implications in modern drug discovery. It serves as the critical carboxylic acid precursor in the synthesis of Ozanimod (Zeposia), a blockbuster selective sphingosine 1-phosphate (S1P1) receptor modulator approved for the treatment of multiple sclerosis and ulcerative colitis[1]. In process chemistry, it is also strictly monitored as Ozanimod Impurity 32[2]. Furthermore, this intermediate is heavily utilized in the design of Glycine Transporter-1 (GlyT1) inhibitors aimed at cognitive enhancement and the treatment of schizophrenia[3].

Mechanistic Rationale: The SNAr Advantage

As a Senior Application Scientist, selecting the correct synthetic vector is paramount for scalability and safety. The synthesis of 5-cyano-2-isopropoxybenzoic acid from 2-fluoro-5-cyanobenzoic acid is driven by a highly efficient Nucleophilic Aromatic Substitution (SNAr) .

  • Electronic Activation: The fluorine atom at the 2-position is the designated leaving group. Under basic conditions, the adjacent carboxylic acid (position 1) is deprotonated to a carboxylate. While carboxylates typically deactivate the aromatic ring via electron donation, the cyano group at the 5-position (para to the fluorine) acts as a powerful electron-withdrawing group.

  • Meisenheimer Stabilization: The para-cyano group stabilizes the anionic Meisenheimer intermediate through extended resonance, significantly lowering the activation energy of the nucleophilic attack and allowing the reaction to proceed smoothly at moderate temperatures (60–70 °C)[3].

  • Reagent Selection Causality: We utilize Potassium tert-butoxide (KOtBu) in an excess of anhydrous isopropanol rather than Sodium Hydride (NaH). The KOtBu/Isopropanol equilibrium heavily favors the formation of potassium isopropoxide. This avoids the hazardous, large-scale evolution of hydrogen gas associated with NaH while providing a highly reactive nucleophile.

Reaction Pathway Visualization

SNAr_Mechanism SM 2-Fluoro-5-cyanobenzoic Acid (Starting Material) Carboxylate 2-Fluoro-5-cyanobenzoate (Deprotonated SM) SM->Carboxylate Base (1 eq) Base Potassium tert-butoxide (Strong Base) Alkoxide Potassium Isopropoxide (Active Nucleophile) Base->Alkoxide Deprotonates Nu Isopropanol (Solvent & Nucleophile) Nu->Alkoxide Excess Solvent Complex Meisenheimer Intermediate (Resonance Stabilized) Alkoxide->Complex Nucleophilic Addition Carboxylate->Complex SNAr Attack (Alkoxide >1 eq) Product_Salt 5-Cyano-2-isopropoxybenzoate (Product Salt) Complex->Product_Salt -F⁻ (Leaving Group) Final 5-Cyano-2-isopropoxybenzoic Acid (Isolated Product) Product_Salt->Final Protonation Workup Aqueous HCl (pH 2-3) (Acidification) Workup->Final Precipitation

Figure 1: Mechanistic workflow of the SNAr reaction forming 5-cyano-2-isopropoxybenzoic acid.

Quantitative Data & Reagents

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
2-Fluoro-5-cyanobenzoic acid 165.121.00 eq16.5 g100 mmolElectrophilic Substrate
Potassium tert-butoxide 112.213.00 eq33.7 g300 mmolStrong Base
Isopropanol (Anhydrous) 60.10Excess200 mL-Nucleophile & Solvent
HCl (Aqueous, 1M) 36.46Excess~350 mL-Workup / Acidification

Note: 3.0 equivalents of base are strictly required. 1.0 eq is consumed instantly by the carboxylic acid proton, leaving 2.0 eq to form the isopropoxide nucleophile and drive the reaction to completion.

Expert-Level Experimental Protocol

Step 1: Alkoxide Generation
  • Charge a dry, argon-flushed 500 mL round-bottom flask with anhydrous isopropanol (200 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add Potassium tert-butoxide (33.7 g, 300 mmol) in portions over 10 minutes.

  • Causality & IPC: The ice bath controls the exothermic dissolution and deprotonation process. Self-Validation: Complete dissolution to a clear or slightly cloudy homogeneous solution confirms successful alkoxide generation.

Step 2: Substrate Addition
  • To the cold alkoxide solution, add 2-fluoro-5-cyanobenzoic acid (16.5 g, 100 mmol) portion-wise over 15 minutes.

  • Causality: The first equivalent of base immediately deprotonates the carboxylic acid to form the highly soluble potassium 2-fluoro-5-cyanobenzoate. A thick slurry may briefly form before fully dissolving.

Step 3: SNAr Reaction (Heating)
  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60–70 °C for 4–6 hours.

  • Causality & IPC: The elevated temperature overcomes the steric hindrance of the secondary alcohol nucleophile. Self-Validation: Quench a 50 µL aliquot into 1 mL of 1:1 MeCN/0.1M HCl. Analyze via LCMS. The reaction is complete when the starting material (m/z 164 [M-H]⁻) is consumed and the product mass (m/z 206.1 [M+H]⁺) dominates[4].

Step 4: Workup and Acidification
  • Cool the reaction to room temperature and concentrate under reduced pressure to remove ~75% of the isopropanol.

  • Dissolve the crude concentrated residue in distilled water (200 mL) and cool to 0 °C.

  • Slowly acidify the aqueous layer by dropwise addition of 1M aqueous HCl (approx. 350 mL) while stirring vigorously.

  • Causality & IPC: Removing the organic solvent ensures a high recovery yield during precipitation. Self-Validation: The pH must be strictly verified with pH paper to be ≤ 3. If the pH is higher, the carboxylate salt remains soluble in water, leading to artificially low yields. At pH ≤ 3, the neutral carboxylic acid precipitates as a dense white/off-white solid.

Step 5: Isolation
  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL) to remove potassium chloride salts, followed by cold heptane (50 mL) to remove residual tert-butanol and non-polar trace impurities.

  • Dry the solid in a vacuum oven at 45 °C overnight to afford 5-cyano-2-isopropoxybenzoic acid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the isolated product against the following established parameters:

  • LCMS (ESI): Calculated for C11H11NO3: 205.21; Found: m/z 206.1 [M+H]⁺, with a typical retention time of ~2.70 min depending on the chromatographic gradient[4].

  • 1H NMR (400 MHz, DMSO-d6): Confirm the successful incorporation of the isopropoxy group by identifying the characteristic septet for the methine proton (~4.7 ppm, 1H) and the doublet for the methyl groups (~1.3 ppm, 6H)[3].

Sources

using 5-cyano-2-isopropoxybenzoic acid in Sphingosine-1-phosphate (S1P) receptor modulator design

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Use of 5-Cyano-2-isopropoxybenzoic Acid in the Design of Novel Sphingosine-1-Phosphate (S1P) Receptor Modulators

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract

Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), are critical regulators of immune cell trafficking, making them high-value targets for treating autoimmune diseases.[1][2] The development of selective S1P receptor modulators has led to approved therapies for conditions like multiple sclerosis and ulcerative colitis.[3][4] This guide provides a detailed framework for utilizing 5-cyano-2-isopropoxybenzoic acid as a foundational scaffold for the rational design of new S1P receptor modulators. We present the scientific rationale for its selection, based on its structural features which act as a bioisostere for the natural ligand's phosphate headgroup, and provide detailed, field-proven protocols for the synthesis, in vitro characterization, and optimization of novel compounds derived from this scaffold.

The Therapeutic Rationale of Targeting S1P Receptors

Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a vast array of physiological processes by binding to five distinct S1P receptor subtypes (S1P1–5).[1][5] These receptors are expressed ubiquitously but have distinct tissue distributions and downstream signaling effects, which is a critical consideration in drug design.

  • S1P1: Primarily found on lymphocytes, endothelial cells, and neurons.[2][6] Its activation is essential for the egress of lymphocytes from secondary lymphoid organs.[7][8] Modulation of S1P1 is the principal mechanism of action for approved S1P-targeting drugs, which function by inducing receptor internalization, thereby sequestering lymphocytes and preventing their infiltration into sites of inflammation.[3][9]

  • S1P2 & S1P3: Widely expressed, including in the cardiovascular system and myeloid cells.[10][11] Activation of S1P3 has been linked to adverse effects like transient bradycardia, a known side effect of first-generation, non-selective modulators.[12] Therefore, achieving selectivity for S1P1 over S1P3 is a key goal in modern S1P modulator design.[13]

  • S1P4 & S1P5: More restricted expression, found on hematopoietic cells, dendritic cells, and oligodendrocytes.[14][15] S1P5 is involved in regulating the egress of Natural Killer (NK) cells, and S1P4 plays a role in T-cell and dendritic cell function.[6][16]

Signaling Pathways

S1P receptors primarily couple to various G proteins to initiate downstream signaling cascades. For S1P1, the therapeutically relevant receptor, coupling to the Gαi subunit is predominant. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream pathways like PI3K-Akt and Ras-MAPK that control cell survival and migration. Concurrently, receptor activation can trigger the recruitment of β-arrestin, which mediates receptor internalization and desensitization.[17]

S1P1_Signaling S1PR1 S1P1 Receptor G_protein Gαi/βγ S1PR1->G_protein Activates bArrestin β-Arrestin S1PR1->bArrestin AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Internalization Receptor Internalization bArrestin->Internalization Modulator S1P Modulator Modulator->S1PR1 ATP ATP Migration Lymphocyte Egress Internalization->Migration Prevents

S1P1 receptor signaling cascade upon modulator binding.

Design Strategy: The 5-Cyano-2-isopropoxybenzoic Acid Scaffold

The rational design of novel S1P modulators begins with the selection of an appropriate chemical scaffold. 5-Cyano-2-isopropoxybenzoic acid presents a compelling starting point due to a combination of advantageous chemical and physical properties.

Physicochemical Properties
PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C11H11NO3Low molecular weight provides ample room for modification without violating Lipinski's Rule of Five.
Molecular Weight 205.21 g/mol Ideal starting size for fragment-based or scaffold-based design.
XLogP3 ~2.5 - 3.0Balanced lipophilicity for membrane permeability and aqueous solubility.
pKa ~3.5 - 4.5The carboxylic acid is ionized at physiological pH, enabling it to form key ionic interactions.
Functional Groups Carboxylic Acid, Cyano, Isopropoxy, Phenyl RingProvides multiple, distinct vectors for chemical diversification and SAR exploration.

Note: Properties are estimated based on similar structures like 3-cyano-4-isopropoxybenzoic acid and 2-isopropoxybenzoic acid.[18][19]

Rationale for Scaffold Selection
  • Carboxylic Acid as a Phosphate Mimic: The endogenous ligand, S1P, features a phosphate headgroup that forms critical ionic and hydrogen bond interactions within the receptor's binding pocket. The carboxylic acid of our scaffold serves as an effective bioisostere for this phosphate group, capable of forming similar charge-based interactions with key basic residues (e.g., Arginine, Lysine) in the S1P1 binding site.[20] The use of carboxylic acid surrogates is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity.[21]

  • Defined Vectors for Analogue Synthesis: The scaffold provides three primary points for chemical modification, allowing for systematic exploration of the receptor's binding pocket.

    • Vector 1 (Carboxylic Acid): Can be converted to amides, esters, or other acid isosteres to fine-tune acidity, polarity, and cell permeability.

    • Vector 2 (Isopropoxy Group): This lipophilic group can be varied in size and nature (e.g., to cyclopropyl, tert-butyl) to probe hydrophobic pockets within the receptor.

    • Vector 3 (Cyano Group/Phenyl Ring): The cyano group is a strong hydrogen bond acceptor and its position, along with potential substitutions on the phenyl ring, can be modified to enhance potency and selectivity by engaging with other regions of the binding pocket.

Scaffold_Strategy cluster_vectors Chemical Diversification Vectors Scaffold 5-Cyano-2-isopropoxybenzoic Acid (Starting Scaffold) V1 Vector 1: Amide Coupling (Carboxylic Acid) Scaffold->V1 V2 Vector 2: Ether Modification (Isopropoxy Group) Scaffold->V2 V3 Vector 3: Ring Substitution (Aromatic Ring) Scaffold->V3 Analogs Library of Novel Analogs V1->Analogs V2->Analogs V3->Analogs Assays In Vitro Biological Assays (Binding, Functional, Migration) Analogs->Assays SAR Structure-Activity Relationship (SAR) & Lead Optimization Assays->SAR SAR->Analogs Iterative Design

Scaffold-based design strategy for generating novel S1P modulators.

Protocol: Synthesis of an Amide Analogue Library

This protocol describes a standard, robust method for generating a library of diverse amide analogues from the 5-cyano-2-isopropoxybenzoic acid scaffold. Amide bond formation is a reliable and versatile reaction in medicinal chemistry.

Principle

The carboxylic acid of the scaffold is activated using a peptide coupling reagent, such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), and then reacted with a diverse library of primary or secondary amines to form a corresponding library of amides.[21]

Materials
  • 5-Cyano-2-isopropoxybenzoic acid (scaffold)

  • BOP reagent or similar coupling agent (HATU, HBTU)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Library of diverse primary and secondary amines

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator, magnetic stir plates, glassware

General Procedure for Amide Coupling
  • Dissolution: In a clean, dry round-bottom flask, dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Activation & Coupling: Add the BOP reagent (1.2 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide analogue.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocols: In Vitro Characterization

Once a library of analogues has been synthesized, a cascade of in vitro assays is required to determine their biological activity and build a structure-activity relationship (SAR).

Protocol: Radioligand Displacement Binding Assay

Principle: This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand. The resulting data are used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human S1P1 (or other S1P subtypes).

  • Radioligand: [³H]-DHS (dihydrosphingosine) or a subtype-selective radiolabeled antagonist.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA (fatty acid-free), pH 7.4.

  • Test compounds (synthesized analogues) dissolved in DMSO.

  • Non-specific binding control: High concentration of a known S1P modulator (e.g., Fingolimod-phosphate).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 25 µL of each dilution to the wells of the 96-well plate. Add 25 µL of buffer with DMSO for total binding wells and 25 µL of non-specific control for non-specific binding (NSB) wells.

  • Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation to all wells. The final volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Harvest the contents of the plate onto the filter mat using a cell harvester, washing rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Subtract the NSB counts from all other counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Binding Assay

Principle: This assay measures the functional potency (EC50) and efficacy of a compound as an agonist. Agonist binding to a Gαi-coupled receptor like S1P1 stimulates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, the amount of activated G-protein can be quantified by measuring incorporated radioactivity.[17]

Materials:

  • S1P1-expressing cell membranes.

  • [³⁵S]GTPγS radiolabel.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test compounds and a reference agonist (e.g., S1P).

Procedure:

  • Master Mix: Prepare a master mix containing membranes, GDP (final concentration ~10 µM), and [³⁵S]GTPγS (final concentration ~0.1 nM) in assay buffer.

  • Compound Plating: Add serial dilutions of test compounds to a 96-well plate.

  • Incubation: Add the master mix to the wells and incubate the plate at 30°C for 60 minutes.

  • Harvesting & Detection: Terminate the reaction and harvest the plate using the same filtration and scintillation counting method described in Protocol 4.1.

Data Analysis:

  • Plot the stimulated [³⁵S]GTPγS binding (in counts per minute) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

  • Efficacy is often expressed as a percentage of the response induced by the natural ligand S1P.

Protocol: In Vitro Lymphocyte Chemotaxis Assay

Principle: This assay provides a direct, physiologically relevant measure of a compound's ability to act as a functional antagonist by preventing the migration of lymphocytes towards an S1P gradient. This mimics the desired in vivo mechanism of action.[9]

Materials:

  • Primary human T-cells or a lymphocyte cell line (e.g., Jurkat).

  • Chemotaxis chambers (e.g., Transwell plates with 5 µm pores).

  • Assay Medium: RPMI-1640 with 0.5% BSA.

  • Chemoattractant: Sphingosine-1-phosphate (S1P).

  • Test compounds.

  • A cell viability/counting reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Preparation: Resuspend lymphocytes in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Pre-incubation: In a separate plate, pre-incubate the cells with various concentrations of the test compounds for 30-60 minutes at 37°C. This allows for receptor internalization.

  • Chamber Setup:

    • Add assay medium containing S1P (at its EC50 for migration, typically 1-10 nM) to the lower wells of the Transwell plate.

    • Add assay medium without S1P to control wells.

  • Cell Seeding: Place the Transwell inserts into the wells. Add the pre-incubated cell suspension to the top of each insert.

  • Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow cell migration.

  • Quantification:

    • Carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a plate-based luminescence assay (like CellTiter-Glo®) or by direct cell counting.

Data Analysis:

  • Calculate the percentage inhibition of migration for each compound concentration relative to the S1P-only control.

  • Plot the percentage inhibition against the log concentration of the test compound and fit the curve to determine the IC50 value.

Data Interpretation and Lead Optimization

The data generated from these assays will guide the iterative process of lead optimization.

Hypothetical SAR Data Summary
CompoundR-Group (Amide)S1P1 Ki (nM)S1P1 EC50 (nM)S1P1 Emax (%)Migration IC50 (nM)
Scaffold -OH>10,000>10,000<10>10,000
Analogue 1 -NH-(4-Cl-Ph)5512085150
Analogue 2 -NH-(cyclohexyl)25040090550
Analogue 3 -NH-(CH₂-Ph)15359540
Analogue 4 -NH-(4-F-Ph)4811088135

Interpretation:

  • The initial scaffold shows no activity, as expected.

  • Analogue 3 , with a flexible benzylamine, shows the highest potency, suggesting the receptor pocket can accommodate and favorably interact with this group.

  • Aromatic amides (Analogue 1, 4) are more potent than aliphatic ones (Analogue 2), indicating a potential π-π stacking or hydrophobic interaction is beneficial.

  • The strong correlation between binding (Ki), functional agonism (EC50), and migration inhibition (IC50) validates the mechanism of action.

Optimization_Cycle Design Design Analogs (Vary R-groups) Synthesize Synthesize Design->Synthesize Test Test In Vitro (Binding, Function, etc.) Synthesize->Test Analyze Analyze SAR (Identify Key Interactions) Test->Analyze Analyze->Design Iterate Lead Lead Candidate Analyze->Lead

The iterative cycle of hit-to-lead optimization.

References

  • Vertex AI Search. (2024).
  • Taylor & Francis Online. (2023). An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. [Link]

  • PMC. (n.d.). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. [Link]

  • Taylor & Francis Online. (2024). Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis. [Link]

  • Boston Children's Hospital. (n.d.). Role of S1P Signaling in Physiology and Disease. The Hla Lab. [Link]

  • PMC. (n.d.). Sphingosine 1-phosphate signalling. [Link]

  • PMC. (2020). The role of sphingosine 1-phosphate and its receptors in cardiovascular diseases. [Link]

  • MDPI. (2019). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. [Link]

  • AHA Journals. (2010). Sphingosine-1-Phosphate Receptor-2 Function in Myeloid Cells Regulates Vascular Inflammation and Atherosclerosis. [Link]

  • PMC. (n.d.). S1P/S1PR signaling pathway advancements in autoimmune diseases. [Link]

  • Journal of Clinical Investigation. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. [Link]

  • Encyclopedia.pub. (2022). Sphingosine-1-Phosphate and Its Signaling Pathway Modulators. [Link]

  • Frontiers. (2025). Regulatory role of S1P and its receptors in sepsis-induced liver injury. [Link]

  • PubMed. (2024). Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for S1PR1 modulators?. [Link]

  • SciSpace. (2013). Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study. [Link]

  • PMC. (n.d.). Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists. [Link]

  • PMC. (n.d.). Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis. [Link]

  • Medizinonline. (n.d.). S1P receptor modulators in RRMS: tailored therapy management. [Link]

  • PMC. (n.d.). In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator. [Link]

  • ResearchGate. (n.d.). Pharmacophore-Based Design of Sphingosine 1-phosphate-3 Receptor Antagonists That Include a 3,4-Dialkoxybenzophenone Scaffold. [Link]

  • ACS Publications. (2017). Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. [Link]

  • Royal Society of Chemistry. (2012). CHAPTER 14: S1P Receptor Agonists. [Link]

  • PMC. (n.d.). Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators. [Link]

  • PubChem. (n.d.). 3-cyano-4-isopropoxybenzoic acid. [Link]

  • ACS Publications. (2025). Discovery of Sphingosine-1-Phosphate Receptor Modulators as Potential CHI3L1 Inhibitors by Ligand-Based Virtual Screening and Molecular Dynamics Simulations. [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • Asian Publication Corporation. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]

  • Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • PMC. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. [Link]

  • PubChem. (n.d.). 2-isopropoxybenzoic acid. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-propenyl ester (CAS 583-04-0). [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. [Link]

Sources

scale-up synthesis protocol for 5-cyano-2-isopropoxybenzoic acid in pharmaceutical research

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Context

5-Cyano-2-isopropoxybenzoic acid (CAS 845616-14-0) is a highly valued synthetic intermediate in modern medicinal chemistry. It serves as a critical building block in the synthesis of next-generation Sphingosine-1-phosphate subtype 1 (S1P1) receptor modulators [1][2] and Glycine Transporter-1 (GlyT1) inhibitors [3].

In the context of autoimmune diseases such as multiple sclerosis, S1P1 receptor agonists induce the internalization and degradation of the receptor[4]. This mechanism effectively sequesters lymphocytes within the lymph nodes, preventing their migration to the central nervous system and halting autoimmune neurodegeneration[2][5]. Understanding the downstream signaling pathway is crucial for researchers developing functional antagonists derived from this intermediate.

S1P1_Signaling S1P1 S1P1 Receptor (Activated by Agonist) Gi Gi Protein (Heterotrimeric) S1P1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K / Akt Pathway Gi->PI3K Activates cAMP cAMP Production AC->cAMP Decreases Lymphocyte Lymphocyte Sequestration (Therapeutic Effect) PI3K->Lymphocyte Modulates Egress

S1P1 Receptor Signaling Pathway and Lymphocyte Sequestration.

Synthetic Strategy & Mechanistic Rationale

To achieve a scalable, high-yielding process suitable for active pharmaceutical ingredient (API) manufacturing, the synthesis from commercially available 5-bromo-2-hydroxybenzoic acid is divided into three highly controlled stages.

Stage 1: Global Isopropylation (Protection & Etherification)

The first objective is to install the isopropoxy ether and protect the carboxylic acid via a global isopropylation using 2-iodopropane and potassium carbonate (K₂CO₃)[6].

  • Causality & Insight: Protecting the carboxylic acid as an isopropyl ester is mandatory to prevent catalyst deactivation and unwanted side reactions during the subsequent cross-coupling step. Conducting both the etherification and esterification in a single unit operation maximizes throughput and minimizes solvent waste.

Stage 2: Palladium-Catalyzed Cyanation

The aryl bromide is converted to a nitrile using zinc cyanide (Zn(CN)₂) and a palladium catalyst (Pd(PPh₃)₄)[7].

  • Causality & Insight: Traditional Rosenmund-von Braun cyanations using stoichiometric CuCN require harsh conditions (>150 °C) and complicate heavy metal remediation. The Pd-catalyzed approach with Zn(CN)₂ provides a slow, continuous release of cyanide ions into the solution. This prevents the poisoning of the Pd catalyst while ensuring near-quantitative conversion at milder temperatures (100 °C), making it vastly superior for scale-up.

Stage 3: Chemoselective Saponification

The isopropyl ester is hydrolyzed back to the carboxylic acid using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system.

  • Causality & Insight: Isopropyl esters are sterically hindered and notoriously sluggish to hydrolyze. A THF/MeOH/H₂O solvent system ensures complete solvation of both the highly lipophilic organic substrate and the hydroxide source. Mild basic conditions (LiOH at ≤35 °C) are strictly maintained to prevent the chemoselective hydration of the newly installed nitrile group into a primary amide—a common failure point in poorly optimized protocols.

Synthetic_Workflow SM 5-Bromo-2-hydroxybenzoic acid (Starting Material) Step1 Stage 1: Global Isopropylation Reagents: 2-Iodopropane, K2CO3 Solvent: DMF (65 °C) SM->Step1 Int1 Isopropyl 5-bromo-2-isopropoxybenzoate (Intermediate 1) Step1->Int1 IPC: SM < 1.0% Step2 Stage 2: Pd-Catalyzed Cyanation Reagents: Zn(CN)2, Pd(PPh3)4 Solvent: DMF (100 °C) Int1->Step2 Int2 Isopropyl 5-cyano-2-isopropoxybenzoate (Intermediate 2) Step2->Int2 IPC: Int1 < 2.0% Step3 Stage 3: Chemoselective Saponification Reagents: LiOH·H2O Solvent: THF/MeOH/H2O (35 °C) Int2->Step3 Product 5-Cyano-2-isopropoxybenzoic acid (Final API Intermediate) Step3->Product IPC: Complete Hydrolysis

Scale-up synthetic workflow for 5-cyano-2-isopropoxybenzoic acid.

Experimental Scale-Up Protocol (1 kg Scale)

Stage 1: Synthesis of Isopropyl 5-bromo-2-isopropoxybenzoate
  • Setup: Charge a 20 L jacketed glass reactor with 5-bromo-2-hydroxybenzoic acid (1.00 kg, 4.61 mol) and anhydrous DMF (8.0 L).

  • Base Addition: Agitate at 20 °C and add finely milled K₂CO₃ (1.91 kg, 13.8 mol, 3.0 eq) in portions to control off-gassing.

  • Alkylation: Add 2-iodopropane (1.96 kg, 11.5 mol, 2.5 eq) dropwise over 1 hour.

  • Reaction: Heat the reactor to 65 °C and maintain for 12 hours.

  • IPC: Sample for HPLC. Proceed when starting material is <1.0%.

  • Workup: Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (10 L) and Water (10 L). Wash the organic layer with 5% aqueous LiCl solution (2 x 5 L) to remove residual DMF.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield Intermediate 1 as a pale yellow oil.

Stage 2: Synthesis of Isopropyl 5-cyano-2-isopropoxybenzoate
  • Setup: Charge a clean, dry 20 L reactor (strictly purged with N₂) with Intermediate 1 (approx. 1.35 kg, 4.48 mol) and degassed DMF (10.0 L).

  • Reagent Addition: Add Zn(CN)₂ (315 g, 2.69 mol, 0.6 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (103 g, 0.09 mol, 2 mol%).

  • Reaction: Heat the mixture to 100 °C under a strict nitrogen atmosphere for 8 hours.

  • IPC: HPLC analysis (Target: <2.0% aryl bromide remaining).

  • Workup: Cool to 20 °C. Quench by adding the mixture to a 10% aqueous ammonia solution (15 L) to safely complex the zinc and unreacted cyanide.

  • Isolation: Extract with Toluene (2 x 10 L). Wash the combined organics with brine, dry, and concentrate to yield Intermediate 2.

Stage 3: Synthesis of 5-Cyano-2-isopropoxybenzoic acid
  • Setup: Dissolve Intermediate 2 (approx. 1.05 kg, 4.25 mol) in a mixture of THF (4.0 L) and MeOH (2.0 L) in a 20 L reactor.

  • Hydrolysis: Prepare a solution of LiOH·H₂O (356 g, 8.50 mol, 2.0 eq) in Water (2.0 L) and add it dropwise to the reactor, maintaining the internal temperature below 30 °C.

  • Reaction: Stir at 35 °C for 6 hours.

  • IPC: HPLC analysis to confirm complete ester hydrolysis.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with Water (5 L) and extract with MTBE (3 L) to remove organic impurities.

  • Isolation: Cool the aqueous layer to 5 °C and carefully acidify to pH 2-3 using 2M HCl. Filter the resulting white precipitate, wash with cold water (3 L), and dry in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry and Expected Yields

StageChemical EntityMW ( g/mol )EquivalentsAmount (1 kg scale)Expected Yield
1 5-Bromo-2-hydroxybenzoic acid217.021.01.00 kg-
1 2-Iodopropane169.992.51.96 kg-
1 Potassium Carbonate (K₂CO₃)138.213.01.91 kg95 - 98%
2 Intermediate 1301.181.0~1.35 kg-
2 Zinc Cyanide (Zn(CN)₂)117.420.6315 g-
2 Pd(PPh₃)₄1155.560.02103 g88 - 92%
3 Intermediate 2247.291.0~1.05 kg-
3 Lithium Hydroxide (LiOH·H₂O)41.962.0356 g90 - 94%

Table 2: In-Process Control (IPC) Parameters

StageAnalytical MethodTarget SpecificationCorrective Action if Failed
1 HPLC (UV 254 nm)Starting Material < 1.0%Add 0.2 eq 2-iodopropane, stir 2h at 65 °C.
2 HPLC (UV 254 nm)Intermediate 1 < 2.0%Add 0.5 mol% Pd(PPh₃)₄, stir 2h at 100 °C.
3 HPLC (UV 254 nm)Intermediate 2 < 0.5%Stir an additional 2h at 35 °C. Do not exceed 40 °C.

References

  • Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis. Google Patents (US10239846B2 / CA2986521C). 2

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications. 3

  • A Comparative Guide to Novel Immunomodulatory Compounds Versus Fingolimod's Efficacy in Multiple Sclerosis. Benchchem. 4

  • Structure−Activity Study of Pentamidine Analogues as Antiprotozoal Agents (Cyanation Methodologies). ACS Publications. 7

Sources

Application Note: Synthesis of 5-Cyano-2-isopropoxybenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Cyano-2-isopropoxybenzoic acid is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structure, featuring a carboxylic acid, a nitrile, and an ether linkage on an aromatic core, makes it a versatile building block for creating complex molecular architectures.

This application note provides a detailed protocol for the synthesis of 5-cyano-2-isopropoxybenzoic acid, employing a Nucleophilic Aromatic Substitution (SNAr) strategy. The SNAr reaction is a powerful C-O bond-forming reaction, particularly suited for aromatic systems that are "activated" by the presence of strong electron-withdrawing groups.[1] In the case of our target molecule, the cyano (-CN) and carboxylic acid (-COOH) groups function as effective activators, facilitating the displacement of a leaving group by an alkoxide nucleophile. We will detail the underlying mechanism, provide a step-by-step experimental protocol, and offer field-proven insights for optimization and troubleshooting.

The SNAr Reaction: Mechanism and Rationale

The synthesis of 5-cyano-2-isopropoxybenzoic acid is achieved by reacting an activated aryl halide, specifically 2-fluoro-5-cyanobenzoic acid, with sodium isopropoxide. The reaction proceeds via a well-established two-step addition-elimination mechanism.[2]

Causality Behind Experimental Choices:

  • Aryl Substrate: 2-Fluoro-5-cyanobenzoic acid is selected as the starting material. The fluorine atom serves as an excellent leaving group in SNAr reactions. Although the C-F bond is strong, the high electronegativity of fluorine strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. This polarization is the key factor in the rate-determining first step.[1]

  • Activating Groups: The reaction is viable due to the presence of the cyano group (-CN) positioned para to the fluorine leaving group. This geometry is crucial. During the reaction, the nucleophile's attack creates a temporary loss of aromaticity and a negative charge on the ring. This charge is effectively stabilized by resonance delocalization into the π-system of the para-cyano group.[3][4] This resonance-stabilized carbanionic intermediate is known as a Meisenheimer complex.[5][6] Without such stabilization, the reaction conditions would need to be significantly harsher.

  • Nucleophile: Isopropoxide, generated in situ from isopropanol and a strong base, serves as the oxygen nucleophile. While sterically more demanding than primary alkoxides, isopropoxide is a sufficiently potent nucleophile for this activated system.[7][8]

Reaction Mechanism Diagram

The diagram below illustrates the addition-elimination mechanism, highlighting the formation of the critical Meisenheimer complex intermediate.

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed as a self-validating system. Checkpoints, such as TLC monitoring and pH measurements, are included to ensure the reaction is proceeding as expected before moving to the next stage.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Fluoro-5-cyanobenzoic acid≥97%CommercialStarting material.
Sodium Hydride (NaH)60% dispersion in oilCommercialStrong base for deprotonation. Handle with care.
Isopropanol (IPA)Anhydrous, ≥99.5%CommercialNucleophile source and reagent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialPolar aprotic solvent.
Diethyl Ether (Et₂O)AnhydrousCommercialFor washing NaH.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Hydrochloric Acid (HCl)1 M AqueousIn-house prep.For acidification during work-up.
Saturated Sodium Chloride (Brine)AqueousIn-house prep.For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Step-by-Step Methodology

A. Preparation of Sodium Isopropoxide Nucleophile

  • Weigh 0.44 g (11.0 mmol, 1.1 eq) of sodium hydride (60% dispersion) into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Wash the NaH dispersion three times with 5 mL of anhydrous diethyl ether to remove the mineral oil. Carefully decant the ether wash each time using a cannula or syringe.

  • Suspend the oil-free NaH in 20 mL of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 0.84 mL (11.0 mmol, 1.1 eq) of anhydrous isopropanol dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of sodium isopropoxide.

B. Nucleophilic Aromatic Substitution Reaction

  • In a separate flask, dissolve 1.65 g (10.0 mmol, 1.0 eq) of 2-fluoro-5-cyanobenzoic acid in 20 mL of anhydrous DMF.

  • Slowly add the solution of 2-fluoro-5-cyanobenzoic acid to the sodium isopropoxide suspension at room temperature over 10-15 minutes. Note: The carboxylic acid will be deprotonated by the excess base.

  • Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mixture with a drop of acetic acid. The disappearance of the starting material (2-fluoro-5-cyanobenzoic acid) indicates reaction completion.

C. Aqueous Work-up and Product Isolation

  • Cool the reaction mixture to room temperature and then carefully pour it into 150 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of ~2 using 1 M HCl. A precipitate of the crude product should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

D. Purification

  • Purify the crude solid by recrystallization from a hot ethanol/water mixture to afford 5-cyano-2-isopropoxybenzoic acid as a white to off-white solid.

Summary of Reaction Parameters
ParameterValueMoles (mmol)Equivalents
2-Fluoro-5-cyanobenzoic acid1.65 g10.01.0
Sodium Hydride (60%)0.44 g11.01.1
Isopropanol0.84 mL (0.66 g)11.01.1
Solvent (DMF)40 mL total--
Reaction Temperature80 °C--
Reaction Time4-6 hours--
Expected Yield 1.6-1.8 g (78-88%) --

Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic and purification process.

Workflow cluster_prep Nucleophile Preparation cluster_reaction SₙAr Reaction cluster_workup Work-up & Purification p1 Wash NaH with Et₂O p2 Suspend NaH in DMF p1->p2 p3 Add Isopropanol at 0°C p2->p3 r2 Combine Reagents p3->r2 r1 Dissolve Aryl Fluoride in DMF r1->r2 r3 Heat to 80°C for 4-6h r2->r3 r4 Monitor by TLC r3->r4 w1 Quench in Water r4->w1 w2 Acidify with HCl w1->w2 w3 Extract with EtOAc w2->w3 w4 Wash & Dry w3->w4 w5 Concentrate w4->w5 w6 Recrystallize w5->w6 final_product final_product w6->final_product Final Product

Caption: Overall workflow from reagents to purified final product.

Discussion and Field-Proven Insights

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are critical for SNAr reactions involving anionic nucleophiles.[9] These solvents effectively solvate the sodium cation (Na⁺) but poorly solvate the isopropoxide anion.[10][11] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SNAr reaction.

  • Alternative Base: For substrates sensitive to the highly reactive sodium hydride, a milder base such as potassium carbonate (K₂CO₃) can be used.[12] However, this may require higher temperatures or longer reaction times to achieve full conversion.

  • Troubleshooting - Low Yield: If the reaction yield is low, the primary suspect is incomplete reaction or moisture contamination. Ensure all reagents and glassware are scrupulously dry, as water will quench the sodium hydride and the isopropoxide nucleophile. If TLC shows significant remaining starting material after 6 hours, an additional portion of sodium isopropoxide can be generated and added, or the reaction temperature can be cautiously increased to 90-100 °C.

  • Alternative Synthetic Route: While this protocol focuses on the SNAr pathway, it is worth noting that an alternative approach is the Williamson ether synthesis.[13] This would involve starting with 5-cyano-2-hydroxybenzoic acid, deprotonating the phenolic hydroxyl group with a base like K₂CO₃, and then alkylating with an isopropyl halide (e.g., 2-bromopropane). This pathway proceeds via an SN2 reaction on the alkyl halide rather than an SNAr reaction on the aromatic ring. The choice between the two routes often depends on the commercial availability and cost of the respective starting materials (2-fluoro-5-cyanobenzoic acid vs. 5-cyano-2-hydroxybenzoic acid).

Conclusion

The nucleophilic aromatic substitution (SNAr) reaction detailed in this note provides a robust and efficient method for the synthesis of 5-cyano-2-isopropoxybenzoic acid. By leveraging the activating effect of the para-cyano group, the reaction proceeds under manageable laboratory conditions to give the desired product in good yield. The provided protocol, complete with mechanistic rationale and troubleshooting insights, serves as a comprehensive guide for researchers in synthetic and medicinal chemistry.

References

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Terrier, F. (2013).
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Istrate, F. M., & Wencel-Delord, J. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • Chem Europe. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • Boger, D. L., & Weng, J. H. (1998). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Stanford University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Pearson+ Study Prep. (2016, June 17). SNAr Mechanism: The Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

  • Varala, R., et al. (2006). Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. ScienceMadness. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

Sources

Application Note: Incorporating 5-Cyano-2-isopropoxybenzoic Acid into CNS Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the highly specialized field of Central Nervous System (CNS) drug discovery, the selection of molecular building blocks is dictated by the strict requirements of Blood-Brain Barrier (BBB) penetration, target selectivity, and metabolic stability. 5-Cyano-2-isopropoxybenzoic acid has emerged as a privileged intermediate, serving as the core scaffold for two major classes of CNS therapeutics: Glycine Transporter-1 (GlyT1) inhibitors targeted at cognitive enhancement and schizophrenia[1], and Sphingosine-1-Phosphate Subtype 1 (S1P1) receptor modulators targeted at multiple sclerosis and neuroinflammation[2].

This application note provides a comprehensive guide to utilizing this versatile building block. It details the causality behind its structural advantages and provides self-validating, step-by-step synthetic methodologies for incorporating it into advanced drug discovery workflows.

Structural & Physicochemical Profiling

The utility of 5-cyano-2-isopropoxybenzoic acid is not coincidental; it is rooted in its highly optimized physicochemical properties.

  • The Ortho-Isopropoxy Effect: The bulky isopropoxy group positioned ortho to the carboxylic acid creates significant steric hindrance. When converted to an amide or a heterocyclic ring, this steric clash forces the adjacent group out of coplanarity with the benzene ring. This specific dihedral angle is often a critical requirement for fitting into the deep, hydrophobic binding pockets of CNS targets like GlyT1[1]. Furthermore, the alkyl chain increases the overall lipophilicity (LogP), which is essential for passive diffusion across the BBB.

  • The Meta-Cyano Shield: The cyano group acts as a strong electron-withdrawing moiety. It modulates the electronics of the aromatic system, lowering the pKa of the benzoic acid to facilitate easier activation during coupling. More importantly, it acts as a metabolic shield, blocking CYP450-mediated oxidative degradation at the 5-position, a common liability in CNS drug candidates.

Quantitative Data Summary
PropertyValuePharmacological / Synthetic Relevance
Molecular Formula C₁₁H₁₁NO₃Optimal atom count; leaves ample room for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 205.21 g/mol Low molecular weight ensures the final coupled products remain within the ideal CNS range (< 450 Da).
Exact Mass / LC-MS 205.07Routinely monitored during synthesis via LC-MS as the [M+H]⁺ ion at m/z 206.1[3].
LogP (Estimated) ~2.5The isopropoxy group provides necessary lipophilicity for BBB traversal while maintaining aqueous solubility.
Key Functionalities Carboxylic AcidServes as the primary vector for divergent synthesis (amides vs. heterocycles).

Divergent Synthetic Workflows

The carboxylic acid moiety of 5-cyano-2-isopropoxybenzoic acid allows for divergent synthetic pathways depending on the target receptor.

Workflow A 5-Cyano-2-isopropoxybenzoic acid (Core Building Block) B1 Amide Coupling (HATU, DIPEA, DMF) A->B1 B2 1,2,4-Oxadiazole Formation (CDI, Amidoxime, Heat) A->B2 C1 Pyrrolo[3,4-c]pyrazole Amides (GlyT1 Inhibitors) B1->C1 C2 1,2,4-Oxadiazole Derivatives (S1P1 Modulators) B2->C2 D1 Target: Cognitive Enhancement Schizophrenia C1->D1 D2 Target: Multiple Sclerosis Neuroinflammation C2->D2

Caption: Divergent synthetic workflow utilizing 5-cyano-2-isopropoxybenzoic acid for distinct CNS targets.

Protocol A: HATU-Mediated Amide Coupling for GlyT1 Inhibitors

In the development of GlyT1 inhibitors, 5-cyano-2-isopropoxybenzoic acid is frequently coupled with sterically hindered secondary amines, such as pyrrolo[3,4-c]pyrazole derivatives[1].

Causality & Rationale: Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics and low yields when reacting with hindered amines. HATU is selected because its 7-azabenzotriazole moiety forms a highly reactive active ester, significantly accelerating the aminolysis step and minimizing side reactions.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Monitoring Activation: Stir the mixture at room temperature for 15 minutes. Self-Validation: An LC-MS aliquot should confirm the disappearance of the free acid (m/z 206.1) and the formation of the active ester intermediate.

  • Coupling: Add the secondary amine (e.g., pyrrolopyrazole derivative, 1.1 eq) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: CDI-Mediated 1,2,4-Oxadiazole Formation for S1P1 Modulators

For S1P1 receptor modulators, the carboxylic acid is converted into a 1,2,4-oxadiazole ring, acting as a metabolically stable bioisostere of an amide[2].

Causality & Rationale: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of carbodiimides (like DCC) because it forms a reactive acyl imidazole without generating urea byproducts, which are notoriously difficult to separate from highly lipophilic CNS compounds. The reaction is telescoped (one-pot): initial activation at room temperature is followed by thermal cyclization, providing the necessary activation energy to drive the dehydration and ring closure.

Step-by-Step Methodology:

  • Acyl Imidazole Formation: Dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add CDI (1.5 eq) portion-wise. Stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Amidoxime Addition: Add the desired N-hydroxyimidamide (amidoxime, 1.1 eq) to the reaction mixture. Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate. Self-Validation: LC-MS should indicate complete conversion to the intermediate before proceeding to the next step.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 110 °C for 12–16 hours. The elevated temperature drives the dehydration process, closing the 5-membered 1,2,4-oxadiazole ring.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via automated flash chromatography or preparative HPLC to isolate the target 1,2,4-oxadiazole derivative (e.g., m/z 344.1 [M-NH₂]⁺ for specific indane-oxadiazole derivatives)[2].

Pharmacological Pathways & Target Engagement

The structural rigidity and specific functional group orientation imparted by the 5-cyano-2-isopropoxybenzoic acid scaffold allow the resulting molecules to engage with their respective CNS targets with high affinity.

Pathway T1 GlyT1 Inhibition M1 ↑ Synaptic Glycine T1->M1 E1 NMDA Receptor Co-activation M1->E1 O1 Cognitive Enhancement E1->O1 T2 S1P1 Receptor Agonism M2 Receptor Internalization T2->M2 E2 Lymphocyte Sequestration in Lymph Nodes M2->E2 O2 Reduced Neuroinflammation E2->O2

Caption: Pharmacological signaling pathways for GlyT1 inhibitors and S1P1 modulators.

  • GlyT1 Inhibition: By blocking the Glycine Transporter-1, these compounds prevent the reuptake of glycine from the synaptic cleft. The localized elevation of glycine acts as an obligatory co-agonist at the NMDA receptor, enhancing excitatory neurotransmission critical for memory and learning[1].

  • S1P1 Agonism: Compounds bearing the 1,2,4-oxadiazole core act as potent agonists of the S1P1 receptor. This agonism induces receptor internalization on lymphocytes, preventing them from responding to the S1P gradient and egressing from lymph nodes. This sequestration effectively prevents autoreactive lymphocytes from entering the CNS, thereby halting neuroinflammation in conditions like Multiple Sclerosis[2].

References

  • Santora, V. J., et al. "Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

  • Martinborough, E., et al. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." U.S.
  • Patent Application Publication. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." U.S.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-cyano-2-isopropoxybenzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the optimization and scale-up of substituted benzoic acids.

The synthesis of 5-cyano-2-isopropoxybenzoic acid —a critical intermediate for sphingosine 1-phosphate (S1P) receptor modulators[1] and GlyT1 inhibitors[2]—presents unique chemoselectivity challenges. Because the molecule contains both a base-sensitive nitrile group and a sterically hindered isopropyl ether, researchers frequently encounter low yields due to competing side reactions.

This guide bypasses generic advice to dissect the thermodynamic and kinetic realities of your reaction pathways. We will troubleshoot the two primary synthetic routes: the Nucleophilic Aromatic Substitution (SNAr) pathway and the Palladium-Catalyzed Cyanation pathway.

Pathway Visualization & Bottleneck Analysis

G StartA 2-Fluoro-5-cyanobenzoic acid (Starting Material A) Target 5-Cyano-2-isopropoxybenzoic acid (Target Product) StartA->Target Route A: SNAr NaH, iPrOH, THF Err1 Yield Loss: Nitrile Hydration (Avoid aqueous bases) StartA->Err1 StartB 5-Bromo-2-hydroxybenzoic acid (Starting Material B) IntB1 Isopropyl 5-bromo-2-isopropoxybenzoate (Intermediate) StartB->IntB1 Route B: Alkylation iPrBr, K2CO3, DMF IntB2 Isopropyl 5-cyano-2-isopropoxybenzoate (Intermediate) IntB1->IntB2 Cyanation Zn(CN)2, Pd cat. Err2 Yield Loss: Catalyst Poisoning (Control free CN-) IntB1->Err2 IntB2->Target Hydrolysis LiOH, THF/H2O Err3 Yield Loss: Over-hydrolysis (Avoid harsh saponification) IntB2->Err3

Figure 1: Mechanistic workflow and common yield bottlenecks in 5-cyano-2-isopropoxybenzoic acid synthesis.

Troubleshooting Guide & FAQs

Section 1: The SNAr Pathway (Route A)

Mechanistic Context: The para-relationship between the strongly electron-withdrawing cyano group and the fluorine atom highly activates the ring for nucleophilic attack via a Meisenheimer complex[2].

Q: My SNAr reaction using KOH and isopropanol is capped at 40% yield, and LC-MS shows a major M+18 byproduct. What is causing this? A: The M+18 byproduct is the corresponding primary amide (or dicarboxylic acid if fully hydrolyzed). When using hydroxide bases (KOH/NaOH) to deprotonate isopropanol, adventitious water and hydroxide ions are generated. Hydroxide is a strong nucleophile that not only competes with isopropoxide (yielding 2-hydroxy-5-cyanobenzoic acid) but also readily hydrates the electrophilic nitrile group to an amide under basic conditions.

  • The Fix: Switch to a strictly anhydrous, non-nucleophilic base system. Using Sodium Hydride (NaH) in anhydrous THF ensures quantitative formation of the isopropoxide without generating water.

Section 2: The Cross-Coupling Pathway (Route B)

Mechanistic Context: This route builds the molecule via O-alkylation followed by Pd-catalyzed cyanation of the aryl bromide[1].

Q: During the cyanation of isopropyl 5-bromo-2-isopropoxybenzoate, the reaction stalls at 30% conversion and a black precipitate forms. How do I drive this to completion? A: The black precipitate is palladium black, indicating severe catalyst deactivation. Cyanide ions ( CN− ) are strong σ -donors that tightly coordinate to the Palladium center. If you are using NaCN or KCN, the high concentration of dissolved free cyanide poisons the catalyst, preventing the oxidative addition complex from undergoing transmetallation.

  • The Fix: Replace NaCN with Zinc Cyanide ( Zn(CN)2​ ). Zn(CN)2​ has very low solubility in DMF, which keeps the steady-state concentration of dissolved cyanide low enough to prevent catalyst poisoning while still allowing the reaction to proceed. Adding a catalytic amount of Zinc dust ( Zn0 ) also helps stabilize the active Pd0 species.

Q: When hydrolyzing the isopropyl ester intermediate to the final acid, I lose the cyano group entirely. How can I selectively hydrolyze the ester? A: Isopropyl esters are sterically hindered and require harsher conditions to saponify than methyl esters. However, refluxing in strong aqueous NaOH will concurrently hydrolyze your nitrile.

  • The Fix: Utilize Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at mild temperatures (RT to 40°C). The lithium ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the carbonyl's electrophilicity, allowing hydroxide attack at lower temperatures and sparing the nitrile group.

Quantitative Data: Condition Optimization

Summarized below are the empirical yield improvements achieved by addressing the mechanistic failures described above.

Reaction StepStandard/Failing ConditionPrimary Failure ModeOptimized ConditionExpected Yield
SNAr KOH / iPrOH / HeatNitrile hydration (Amide formation)NaH / Anhydrous THF / 60°C> 90%
Cyanation NaCN / Pd(PPh3​)4​ / DMFCatalyst poisoning (Pd black) Zn(CN)2​ / Pd2​(dba)3​ / dppf82 - 88%
Hydrolysis NaOH / H2​O / RefluxOver-hydrolysis of nitrileLiOH / THF: H2​O (3:1) / 40°C> 95%

Validated Experimental Protocol: Optimized SNAr Route

This self-validating protocol utilizes Route A, which is generally preferred for its high atom economy and avoidance of toxic cyanide gas generation[3][4].

Materials:

  • 2-Fluoro-5-cyanobenzoic acid (1.0 eq)

  • Anhydrous Isopropanol (3.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under inert Argon atmosphere. Charge the flask with NaH (2.5 eq). Note: 1.0 eq of NaH will be consumed deprotonating the carboxylic acid; 1.0 eq deprotonates the isopropanol; 0.5 eq is excess to ensure complete alkoxide formation.

  • Alkoxide Generation: Suspend the NaH in anhydrous THF at 0°C. Add anhydrous isopropanol (3.0 eq) dropwise via syringe.

    • Self-Validation Check: Monitor hydrogen gas evolution through a bubbler. Do not proceed until gas evolution completely ceases (approx. 30 mins), confirming the total conversion of isopropanol to sodium isopropoxide and the absence of adventitious water.

  • Electrophile Addition: Dissolve 2-fluoro-5-cyanobenzoic acid (1.0 eq) in a minimum volume of anhydrous THF and add it dropwise to the alkoxide solution at 0°C.

  • Reaction: Remove the ice bath and heat the reaction to 60°C for 4-6 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0°C and carefully quench with a minimal amount of cold water. Concentrate the THF in vacuo. Dilute the aqueous residue with water and wash with ethyl acetate to remove mineral oil and neutral impurities.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. The target 5-cyano-2-isopropoxybenzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • [1] CA2986521C - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis. Google Patents. Available at:

  • [2] Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications. Available at:

  • [3] CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid. Google Patents. Available at:

  • [4] CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid. Google Patents. Available at:

Sources

Technical Support Center: Optimizing Amide Couplings for 5-Cyano-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when coupling highly functionalized, sterically hindered building blocks like 5-cyano-2-isopropoxybenzoic acid .

This molecule presents a dual kinetic and thermodynamic challenge. The ortho-isopropoxy group creates a massive steric shield around the carbonyl carbon, physically blocking the incoming amine from achieving the optimal Bürgi-Dunitz trajectory. Simultaneously, the meta-cyano group (at the 5-position) is strongly electron-withdrawing. While this increases the electrophilicity of the activated ester, it also makes the intermediate highly susceptible to thermal degradation or side reactions (such as nitrile hydration) if the temperature is mismanaged.

This guide provides the mechanistic rationale, troubleshooting steps, and self-validating protocols required to master this specific coupling.

Process Workflow & Logical Relationships

The most common point of failure in this reaction is the misapplication of heat. Heating the reaction during the initial activation step destroys the coupling reagent, while failing to heat the reaction during the amine addition step results in stalled reactions due to steric hindrance.

G A 5-cyano-2-isopropoxybenzoic acid + Coupling Reagent B Pre-activation (0 °C to 25 °C) Avoid heat to prevent degradation A->B Base C Activated Ester Intermediate (Sterically hindered by 2-O-iPr) B->C 15-30 min D Amine & Base Addition C->D E Coupling Reaction (Elevated Temp: 40-80 °C) D->E F Successful Amide Bond Formation E->F Optimal Energy G Thermal Degradation (Temp > 80 °C) E->G Excessive Heat H Reaction Stalls / Low Yield (Temp < 40 °C) E->H Insufficient Heat

Workflow for optimizing temperature in sterically hindered amide couplings.

Troubleshooting & FAQs

Q1: Why am I seeing incomplete conversion at room temperature (20–25 °C)? A1: The bulky ortho-isopropoxy group acts as a physical barrier. While room temperature is standard for unhindered couplings, sterically congested substrates require elevated temperatures (e.g., 40–60 °C) to provide the kinetic energy necessary for the amine to penetrate the steric shield and attack the activated carboxylate[1].

Q2: Can I just boil the reaction (80+ °C) to force the coupling? A2: No. Excessive heat introduces two major failure modes. First, highly reactive intermediates—such as the OAt-active ester formed when using —are thermally unstable. They will undergo rapid intramolecular degradation into unreactive tetramethylurea byproducts before the amine can attack[2]. Second, the 5-cyano group can undergo unwanted hydration under basic, high-temperature conditions.

Q3: Should I heat the reaction during the activation step or only during the coupling step? A3: Never heat the activation step. The formation of the activated ester (e.g., adding T3P or HATU to the acid and base) is an exothermic process that is best performed at 0 °C to room temperature[3]. Heating during activation leads to rapid, irreversible degradation of the coupling reagent[4]. Only apply heat after the amine has been introduced to the pre-activated mixture.

Q4: Which coupling reagent pairs best with elevated temperatures for this specific substrate? A4: is exceptionally robust at elevated temperatures (up to 80 °C) and generates water-soluble byproducts, making it ideal for this substrate[5]. Alternatively, generating an in situ acyl fluoride using BTFFH allows for high-temperature coupling because acyl fluorides are less sterically demanding and highly thermally stable compared to OAt-esters[6][7].

Quantitative Data: Temperature & Reagent Optimization Matrix

The following table synthesizes expected outcomes based on reagent and temperature selection for 5-cyano-2-isopropoxybenzoic acid couplings.

Coupling ReagentActivation TempCoupling TempTypical YieldMechanistic Notes & Primary Side Reactions
EDC / HOBt 20 °C20 °C< 30%Reaction stalls due to steric hindrance; high recovery of unreacted starting material.
HATU 0 °C to 20 °C40 °C75 - 85%Fast kinetics. OAt-ester degradation occurs rapidly if heated > 50 °C[2].
T3P (50% in EtOAc)0 °C60 °C85 - 95%Highly stable at 60 °C; excellent for hindered substrates. Low epimerization risk[4].
BTFFH (Acyl Fluoride)20 °C80 °C80 - 90%Best for extremely unreactive/hindered amines. Acyl fluorides easily survive 80 °C[8].

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate specific temperature control checkpoints and utilize reagents that simplify downstream purification.

Protocol A: T3P-Mediated High-Temperature Coupling (Recommended)

Causality Check: T3P is chosen here because it does not form thermally fragile active esters, allowing the coupling step to be safely heated to 60 °C. The biphasic aqueous workup acts as a self-purifying step, as all T3P byproducts partition cleanly into the aqueous layer[5].

  • Pre-activation Setup: In an oven-dried flask under an inert argon atmosphere, dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Thermal Control (Cooling): Cool the mixture to 0 °C using an ice bath. Note: T3P addition is mildly exothermic; cooling prevents thermal runaway and premature degradation[4].

  • Base Addition: Add a non-nucleophilic base such as Pyridine or DIPEA (3.0 eq) dropwise.

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 eq) over 5 minutes. Stir at 0 °C for 15 minutes.

  • Coupling (Heating): Remove the ice bath and heat the reaction block to 60 °C. Stir for 12–18 hours. Monitor the disappearance of the activated ester via LC-MS.

  • Self-Purifying Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: HATU-Mediated Mild-Heating Coupling

Causality Check: HATU requires strict kinetic control. The pre-activation time is strictly limited to 15–30 minutes to ensure complete formation of the highly reactive OAt-active ester without allowing time for its thermal degradation[2].

  • Pre-activation Setup: Dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.15 M).

  • Active Ester Formation: Cool to 0 °C and add HATU (1.2 eq) in one portion. Remove the ice bath and stir at room temperature (20–25 °C) for exactly 15 to 30 minutes.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Coupling (Mild Heating): Heat the reaction to 40 °C. Do not exceed 50 °C , as the OAt-ester will degrade into tetramethylurea. Stir for 4–6 hours.

  • Workup: Dilute heavily with EtOAc. Wash the organic layer 3 times with 5% aqueous LiCl to pull the DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (ACS Publications). 2011.

  • Optimizing HATU Activation Time for Peptide Coupling. Benchchem Application Notes. 2025.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 2016.

  • Challenges in amide coupling with sterically hindered amines. Benchchem Tech Support. 2025.

  • The Synthesis of Sterically Hindered Amides. CHIMIA. 2017.

Sources

reducing impurities during the etherification of 5-cyanobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for the etherification of 5-cyanobenzoic acid derivatives. These highly functionalized scaffolds are critical bioisosteres for the hinge-binding region of ATP-competitive kinase inhibitors and serve as advanced intermediates for modern agrochemicals[1].

Because these molecules possess both an electrophilic cyano group and an acidic/nucleophilic carboxylate, their etherification—whether via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed Ullmann cross-coupling—is prone to yield-destroying side reactions. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-purity synthesis.

Diagnostic Workflow: Pathway Selection & Impurity Mitigation

The selection of your etherification pathway dictates your primary impurity risks. Use the diagnostic matrix below to align your substrate's leaving group with the correct mechanistic strategy.

EtherificationWorkflow Start Substrate: 5-Cyanobenzoic Acid Derivative Analyze Analyze Halogen Leaving Group Start->Analyze Fluoro Fluoro (-F) or Chloro (-Cl) High Electronegativity Analyze->Fluoro Hard Electrophile Bromo Bromo (-Br) or Iodo (-I) High Polarizability Analyze->Bromo Soft Electrophile SNAr SNAr Etherification (Base, Heat, Polar Aprotic) Fluoro->SNAr Ullmann Ullmann Cross-Coupling (Cu-Catalyst, Ligand, Base) Bromo->Ullmann Imp1 Primary Impurity Risk: Nitrile Hydrolysis SNAr->Imp1 If wet base used Imp2 Primary Impurity Risk: Dehalogenation Ullmann->Imp2 Radical/Protodecupration Mit1 Mitigation: Anhydrous K2CO3 / Crown Ethers Imp1->Mit1 Mit2 Mitigation: Bidentate Ligands / Degassing Imp2->Mit2

Decision matrix for etherification pathways and impurity mitigation.

Mechanistic FAQs & Troubleshooting

Q1: Why am I observing the formation of 5-carbamoylbenzoic acid (amide) or 5-carboxybenzoic acid (di-acid) during SNAr etherification? Causality: The cyano group is highly susceptible to nucleophilic attack. Under basic conditions (e.g., K₂CO₃, NaOH) at elevated temperatures, trace water generates hydroxide ions. Hydroxide attacks the electrophilic nitrile carbon, forming an imidate intermediate that rapidly tautomerizes to an amide. Prolonged thermal stress further hydrolyzes the amide to a dicarboxylic acid. Solution: Transition to strictly anhydrous conditions. Use finely milled, oven-dried K₂CO₃ or Cs₂CO₃. For highly sensitive substrates, employing KF-alumina with 18-crown-6 in anhydrous DMSO or MeCN facilitates the SNAr addition of alcohols/phenols without introducing aggressive hydroxide nucleophiles[2]. If your substrate is a chloro-derivative, it is highly primed for SNAr without requiring a metal catalyst[1].

Q2: During the Cu-catalyzed Ullmann coupling of 2-bromo-5-cyanobenzoic acid, my major impurity is 3-cyanobenzoic acid (dehalogenated product). How do I suppress this? Causality: Dehalogenation is a classic side reaction in Ullmann-type cross-couplings[3]. It occurs via protodecupration of the aryl-copper(III) intermediate. If the reductive elimination step is sterically or electronically hindered, the intermediate persists long enough to abstract a proton from the solvent, the alcohol substrate (via β-hydride elimination), or adventitious moisture. Solution: Accelerate reductive elimination by utilizing a bidentate nitrogen ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)[3]. Furthermore, ensure the reaction matrix is rigorously degassed via freeze-pump-thaw cycles; dissolved oxygen disrupts the Cu(I)/Cu(III) catalytic cycle and promotes radical-mediated debromination.

Q3: I am attempting to etherify 3-hydroxy-5-cyanobenzoic acid with an alkyl halide, but I am isolating esterified byproducts instead of the target ether. Causality: The carboxylic acid moiety (pKₐ ~4) is deprotonated significantly faster than the phenolic hydroxyl group (pKₐ ~9–10). The resulting carboxylate anion is a powerful nucleophile that outcompetes the phenoxide for the alkyl halide, leading to O-alkylation at the acid (esterification). Solution: Mask the carboxylic acid as a methyl or tert-butyl ester prior to the etherification step. Once the ether linkage is established, the ester can be selectively hydrolyzed under mild conditions without disturbing the ether or the cyano group.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during the Ullmann etherification of 2-bromo-5-cyanobenzoic acid with an aliphatic alcohol.

Catalyst / LigandBase (Equiv)Solvent / TempTarget Ether YieldDehalogenation ImpurityNitrile Hydrolysis Impurity
CuI / NoneK₂CO₃ (wet, 3.0)DMF / 120 °C14%38%42%
CuI / NoneK₂CO₃ (dry, 2.0)Toluene / 100 °C35%45%< 2%
CuI / 1,10-PhenanthrolineK₂CO₃ (dry, 2.0)Toluene / 100 °C78%12%< 1%
CuI / 1,10-Phenanthroline Cs₂CO₃ (dry, 1.5) Toluene (Degassed) / 100 °C 94% < 2% < 1%

Data Interpretation: The shift from polar aprotic DMF to non-polar Toluene drastically reduces nitrile hydrolysis. The introduction of 1,10-phenanthroline and solvent degassing suppresses the protodecupration (dehalogenation) pathway.

Self-Validating Experimental Protocol

Procedure: Cu-Catalyzed Ullmann Etherification of 2-Bromo-5-cyanobenzoic Acid This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the designated In-Process Controls (IPCs) fail.

Step 1: Rigorous Reagent Preparation

  • Dry Cs₂CO₃ (1.5 equiv) in a vacuum oven at 150 °C for 12 hours.

  • Distill toluene over sodium/benzophenone to ensure absolute anhydrous conditions.

  • Validation Check: Perform a Karl Fischer titration on the toluene. Water content must be ≤ 50 ppm.

Step 2: Catalyst Complexation

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, combine CuI (0.1 equiv) and 1,10-phenanthroline (0.2 equiv).

  • Add 5 mL of anhydrous toluene and stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition to a deep, homogeneous red/brown color. If the mixture remains pale or heterogeneous, the ligand complexation has failed (likely due to oxidized CuI). Discard and restart with fresh CuI (99.999% trace metals basis).

Step 3: Reaction Execution

  • Add 2-bromo-5-cyanobenzoic acid (1.0 equiv) and the target alcohol (2.0 equiv)[3] to the Schlenk flask.

  • Add the dried Cs₂CO₃ (1.5 equiv) in one portion.

  • Degas the entire mixture using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C under a positive nitrogen pressure for 12 hours.

Step 4: In-Process Control (IPC)

  • At the 4-hour mark, withdraw a 50 µL aliquot, quench with 1M HCl, extract into ethyl acetate, and analyze via HPLC.

  • Validation Check:

    • If the ratio of dehalogenated impurity (3-cyanobenzoic acid) to product exceeds 1:20, abort the run. This indicates an active radical pathway due to oxygen ingress.

    • If the amide impurity is detected, base hydration has occurred. Abort and re-dry the Cs₂CO₃.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature and filter through a pad of Celite to remove copper salts and inorganic bases.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in water and carefully acidify with 1M HCl to pH 3 to precipitate the pure 2-alkoxy-5-cyanobenzoic acid. Filter and dry under vacuum.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications URL:[Link]

  • Nickel-Catalyzed Decarbonylative Thioetherification of Carboxylic Acids with Thiols | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

how to improve the solubility of 5-cyano-2-isopropoxybenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals overcome the specific physicochemical barriers associated with 5-cyano-2-isopropoxybenzoic acid .

This guide moves beyond generic advice by dissecting the molecular causality of this compound's insolubility and providing self-validating experimental protocols to ensure robust, reproducible formulation development.

Part 1: Physicochemical Profiling & Causality

Q1: Why does 5-cyano-2-isopropoxybenzoic acid exhibit such poor aqueous solubility, and how does its structure dictate this behavior? A: The solubility profile of this molecule is governed by the antagonistic relationship between its functional groups. While the carboxylic acid headgroup is polar, the molecule's overall surface area is dominated by the lipophilic 2-isopropoxy ether chain and the aromatic benzene ring[1]. The cyano group at the 5-position is strongly electron-withdrawing. This inductive effect lowers the pKa of the carboxylic acid (estimated pKa ~3.0–3.5) compared to unsubstituted benzoic acid (pKa 4.2).

At a low pH (e.g., unbuffered water or gastric fluid at pH 1.2), the carboxylic acid remains protonated and unionized. Without an ionic charge, the hydrophobic hydration of the bulky isopropoxy group is thermodynamically unfavorable, resulting in near-zero aqueous solubility. Solubility is highly dependent on the pH of the solution; as the environment becomes more basic, the acid deprotonates to form a highly soluble carboxylate salt[2].

Part 2: Troubleshooting & Solubilization Workflows

Strategy A: pH Modification and Salt Formation

Q2: How can I utilize pH adjustment to achieve immediate solubility gains without relying on organic solvents? A: Converting the weak acid to a carboxylate salt introduces a permanent ionic charge, exponentially increasing ion-dipole interactions with water[2]. Because the estimated pKa is ~3.5, adjusting the formulation pH to at least 5.5 (pKa + 2) ensures >99% ionization.

Protocol 1: Self-Validating pH-Solubility Profiling Causality: This protocol determines the intrinsic solubility ( S0​ ) and the exact pH at which the compound reaches your target solubility, preventing the over-addition of base which could cause tissue irritation in vivo.

  • Buffer Preparation: Prepare a series of 50 mM aqueous buffers ranging from pH 2.0 to pH 8.0 (e.g., phosphate, citrate, and acetate buffers).

  • Saturation: Add an excess amount of solid 5-cyano-2-isopropoxybenzoic acid (e.g., 50 mg) to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on a rotary shaker at 25°C for 48 hours.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV.

  • Validation Checkpoint: Measure the pH of the solution after the 48-hour equilibration. The dissolution of the acid will naturally lower the buffer's pH. If the final pH deviates by more than 0.1 units from the initial pH, the buffer capacity was exceeded, and the data point is invalid. Repeat with a stronger buffer concentration.

Strategy B: Cyclodextrin Inclusion Complexation

Q3: When my formulation pH must remain acidic or neutral (e.g., for ophthalmic or specific parenteral routes), how do I solubilize the compound? A: When ionization is restricted, you must shield the hydrophobic isopropoxy and aromatic groups from the aqueous environment. Cyclodextrins (CDs), such as Hydroxypropyl- β -Cyclodextrin (HP- β -CD), possess a hydrophilic exterior and a lipophilic cavity. The 5-cyano-2-isopropoxybenzoic acid molecule can insert its hydrophobic moieties into this cavity, forming a host-guest inclusion complex that dissolves readily in water without altering the drug's covalent structure or ionization state[3].

Protocol 2: Higuchi-Connors Phase Solubility Study Causality: This experiment calculates the stability constant ( K1:1​ ) of the complex, telling you exactly how many moles of CD are required to solubilize one mole of your drug, thereby preventing wasteful over-formulation[4].

  • CD Solutions: Prepare aqueous solutions of HP- β -CD at increasing concentrations (0, 10, 20, 30, 40, and 50 mM).

  • Drug Addition: Add 20 mg of 5-cyano-2-isopropoxybenzoic acid to 2 mL of each CD solution.

  • Equilibration: Shake at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Analysis: Filter (0.22 µm) and quantify the dissolved drug via HPLC. Plot Drug Concentration (M) vs. CD Concentration (M).

  • Validation Checkpoint: Inspect the 0 mM and 50 mM vials before filtration. If there is no visible solid pellet at the bottom of the 50 mM vial, the system is not saturated. The resulting curve will plateau prematurely, invalidating the K1:1​ calculation. Discard and repeat with a higher mass of the active compound.

Strategy C: Cosolvency

Q4: What role do cosolvents play, and how do I prevent the drug from "crashing out" upon dilution in biological media? A: Cosolvents like PEG 400 or Propylene Glycol disrupt the hydrogen bonding network of water, lowering the overall dielectric constant of the solvent system to better match the lipophilicity of the benzoic acid derivative[2]. However, when a cosolvent-heavy formulation is injected or ingested, the sudden dilution in aqueous biological fluids drops the cosolvent fraction, often causing rapid precipitation[3].

Protocol 3: Cosolvent Titration & Dilution Integrity Test

  • Primary Solubilization: Dissolve the compound in 100% PEG 400 to create a concentrated stock (e.g., 50 mg/mL).

  • Aqueous Titration: Slowly titrate aqueous buffer (pH 4.0) into the stock under constant stirring until the first sign of persistent turbidity (cloudiness) appears. Record this as the maximum aqueous fraction.

  • Dilution Integrity (The Validation Checkpoint): Take the optimized clear mixture and perform a 1:10 and 1:50 dilution into Simulated Gastric Fluid (SGF) at 37°C. Monitor the solutions via nephelometry (turbidity scanning) for 2 hours. A sudden spike in Nephelometric Turbidity Units (NTU) indicates micro-precipitation, invalidating the formulation for oral dosing. If this occurs, you must add a precipitation inhibitor (e.g., HPMC or a surfactant like Tween 80) to maintain supersaturation.

Part 3: Quantitative Benchmarks & Data Presentation

The following table summarizes the expected solubility enhancement factors based on the application of the above strategies to lipophilic benzoic acid derivatives.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility EnhancementOptimal Formulation Route
pH Adjustment (pH > 5.5) Deprotonation / Ion-dipole interaction100x - 500xOral liquids, IV solutions
HP- β -CD (20% w/v) Hydrophobic cavity encapsulation15x - 50xParenteral, Ophthalmic
Cosolvency (40% PEG 400) Dielectric constant modification20x - 80xToxicology studies, Topical
Micellar (2% Tween 80) Core encapsulation in micelles5x - 20xOral solid dose (as wetting agent)

Part 4: Solubilization Decision Matrix

Use the following logical workflow to determine the most efficient solubilization path based on your specific assay or formulation constraints.

G N1 5-Cyano-2-isopropoxybenzoic acid (Unionized at pH < 3.5) N2 Can the formulation pH be adjusted to > 5.5? N1->N2 N3 Salt Formation (e.g., NaOH, Tromethamine) N2->N3 Yes N4 Are organic cosolvents biologically tolerated? N2->N4 No N7 Aqueous Solubility Target Achieved N3->N7 N5 Cosolvency / Micelles (PEG 400, Tween 80) N4->N5 Yes N6 Inclusion Complexation (HP-β-CD / SBE-β-CD) N4->N6 No N5->N7 N6->N7

Decision matrix for selecting the optimal aqueous solubilization strategy based on constraints.

References

  • Jafar, M., et al. (2018). "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs." International Journal of Pharmaceutical and Phytopharmacological Research. Available at:[Link][4]

  • Kumar, S., et al. (2023). "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC / NIH. Available at: [Link][3]

  • US Patent 10239846B2. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." Google Patents. Available at: [1]

Sources

Validation & Comparative

5-cyano-2-isopropoxybenzoic acid vs 5-cyano-2-methoxybenzoic acid in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, the selection of specific building blocks dictates the trajectory of Structure-Activity Relationship (SAR) optimization. 5-Cyano-2-isopropoxybenzoic acid and 5-Cyano-2-methoxybenzoic acid are two highly valuable ortho-alkoxy substituted benzoic acid intermediates. While they differ structurally by only two carbon atoms, this variation in the alkoxy chain (methoxy vs. isopropoxy) profoundly impacts the steric bulk, lipophilicity, and receptor subtype selectivity of the resulting drug candidates.

This guide provides an objective, data-supported comparison of these two building blocks, detailing their mechanistic impact on target affinity and providing validated experimental workflows for their integration into lead compounds.

Physicochemical Profiling

The physical properties of the starting building blocks directly translate to the physicochemical profile of the final Active Pharmaceutical Ingredient (API). The table below summarizes their comparative metrics.

Property5-Cyano-2-methoxybenzoic acid5-Cyano-2-isopropoxybenzoic acid
CAS Number 84923-71-7845616-14-0
Molecular Formula C9H7NO3C11H11NO3
Molecular Weight 177.16 g/mol 205.21 g/mol
Alkoxy Substituent -OCH₃ (Methoxy)-OCH(CH₃)₂ (Isopropoxy)
Steric Bulk (Ortho) Low (Linear)High (Branched)
Relative Lipophilicity LowerHigher
Primary Application HDAC inhibitors[1], mGluR antagonists[2]S1P1 agonists[3], GlyT1 inhibitors[4]

Mechanistic Impact on Structure-Activity Relationships (SAR)

Steric Bulk and Receptor Subtype Selectivity

The volume occupied by the ortho-substituent is a critical lever for tuning receptor selectivity. In the development of Sphingosine-1-Phosphate (S1P1) receptor modulators, achieving selectivity over the S1P3 subtype is mandatory to avoid cardiovascular liabilities such as bradycardia.

The substitution of a methoxy group with a bulkier isopropoxy group forces a specific dihedral angle when the benzoic acid core is coupled to an adjacent heterocycle (e.g., an oxadiazole ring). This branched steric bulk perfectly occupies the distinct hydrophobic cleft of the S1P1 receptor, while sterically clashing within the tighter S1P3 binding pocket. Consequently, the isopropoxy derivative drives high target selectivity and potent agonism[3].

Lipophilicity and CNS Penetration

For central nervous system (CNS) indications, achieving optimal blood-brain barrier (BBB) permeability is a primary hurdle. In the optimization of Glycine Transporter-1 (GlyT1) inhibitors for cognitive enhancement, 5-cyano-2-isopropoxybenzoic acid (Compound 13b) was selected over its methoxy counterpart to increase the overall lipophilicity (LogP) of the lead compounds[4]. The additional hydrocarbon mass of the isopropyl group shifts the molecule into the optimal lipophilic range for passive BBB diffusion.

Conversely, 5-cyano-2-methoxybenzoic acid is preferred when the target binding site is narrow or when minimizing lipophilicity is necessary to prevent non-specific protein binding. This leaner profile has been successfully utilized in the design of specific Histone Deacetylase (HDAC) inhibitors[1] and metabotropic glutamate receptor (mGluR) antagonists[2].

Experimental Methodology: Overcoming Ortho-Steric Hindrance

When utilizing these building blocks, the ortho-alkoxy group—especially the bulky isopropoxy group—creates significant steric hindrance around the carboxylic acid. Standard coupling reagents (like EDC/NHS) often result in poor yields due to this clash. The following protocol utilizes HATU to overcome this barrier.

Protocol: HATU-Mediated Amide Coupling of Ortho-Alkoxy Benzoic Acids

1. Preparation & Solvation

  • Action: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the chosen benzoic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions are critical. Moisture rapidly hydrolyzes the highly reactive active ester intermediate back to the starting acid, drastically reducing the final yield.

2. Activation

  • Action: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15–30 minutes.

  • Causality: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates aminolysis even in sterically congested environments. DIPEA is selected as a non-nucleophilic base; it deprotonates the carboxylic acid without competing with the target amine during the coupling phase.

3. Self-Validation Check (Critical Step)

  • Action: Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (ESI-).

  • Validation: The complete disappearance of the parent acid mass (e.g., m/z 204 [M-H]⁻ for the isopropoxy acid) and the appearance of the HOAt-ester intermediate confirms successful activation. Do not proceed to step 4 until activation is >95% complete.

4. Aminolysis

  • Action: Add 1.1 equivalents of the target amine. Stir at room temperature for 2 to 4 hours, monitoring completion via TLC or LC-MS.

5. Workup & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

  • Causality: The 5% LiCl wash is a highly effective technique to specifically partition residual DMF and HATU byproducts into the aqueous phase, preventing them from co-eluting during downstream silica gel chromatography. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Pathway and Workflow Visualizations

SAR_Cycle A Select Ortho-Alkoxy Acid (Methoxy vs Isopropoxy) B HATU-Mediated Coupling (Overcome Steric Hindrance) A->B C In Vitro Screening (Target Affinity & Selectivity) B->C D ADME Profiling (LogP & BBB Permeability) C->D D->A Iterative SAR Refinement

Iterative SAR workflow for optimizing ortho-alkoxy benzoic acid derivatives.

Pathway Ligand Isopropoxy Derivative (S1P1 Agonist) Receptor S1P1 Receptor (Hydrophobic Pocket) Ligand->Receptor High Affinity GProtein Gi/o Protein Signaling Receptor->GProtein Activation Outcome Lymphocyte Sequestration GProtein->Outcome Immunomodulation

Mechanism of S1P1 receptor activation by bulky ortho-alkoxy agonists.

References

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties . ACS Publications. 5

  • US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis . Google Patents. 3

  • EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC . Google Patents.1

  • US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists . Google Patents. 2

Sources

validating 5-cyano-2-isopropoxybenzoic acid purity using LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Validating 5-Cyano-2-Isopropoxybenzoic Acid Purity: A Comparative Guide to LC-MS vs. GC-MS

Executive Summary

5-Cyano-2-isopropoxybenzoic acid is a highly functionalized aromatic intermediate critical to the synthesis of selective Glycine Transporter-1 (GlyT1) inhibitors[1] and Sphingosine-1-phosphate (S1P) receptor modulators[2]. Because trace impurities—such as unreacted starting materials, regioisomers, or degradation products—can severely compromise downstream coupling efficiencies and final API toxicity profiles, rigorous purity validation is mandatory.

This guide provides a mechanistic comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of this intermediate. All methodologies are aligned with the updated ICH Q2(R2) guidelines, ensuring a lifecycle approach to analytical procedure validation[3].

Analytical Strategy & Mechanistic Rationale

The molecular architecture of 5-cyano-2-isopropoxybenzoic acid dictates the analytical approach. The molecule features a polar, acidic carboxylic acid (-COOH) moiety, a cyano group (-CN), and an isopropoxy ether.

  • LC-MS/MS (The Primary Standard): LC-MS is the optimal technique for this molecule. The carboxylic acid group readily deprotonates (pKa ~4), making Electrospray Ionization in negative mode (ESI-) highly sensitive and specific[4]. Because the molecule is analyzed in its native state, sample preparation artifacts are minimized. However, strict adherence to ultrapure LC-MS grade solvents is required; trace alkali metals (Na⁺, K⁺) in lower-grade solvents can form adducts with the carboxylic acid, leading to signal suppression and complex mass spectra[5].

  • GC-MS (The Orthogonal Validator): GC-MS provides orthogonal selectivity, which is invaluable for detecting volatile impurities (e.g., residual isopropyl halides) that LC-MS might miss. However, the free carboxylic acid causes severe peak tailing and thermal degradation in the GC inlet[6]. Therefore, derivatization is non-negotiable. We utilize silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active acidic proton with a trimethylsilyl (TMS) group, drastically enhancing volatility and thermal stability[7].

G A 5-cyano-2-isopropoxybenzoic acid Analytical Validation B1 LC-MS/MS Workflow (Targeted Purity) A->B1 B2 GC-MS Workflow (Orthogonal/Volatiles) A->B2 C1 Direct Dilution Ultrapure Solvents B1->C1 C2 N2 Drying & MSTFA Silylation B2->C2 D1 ESI(-) Ionization [M-H]- Detection C1->D1 D2 EI(+) Ionization TMS-Derivative Detection C2->D2 E ICH Q2(R2) Data Evaluation (Specificity, Linearity, Accuracy) D1->E D2->E

Analytical workflow comparing LC-MS and GC-MS for 5-cyano-2-isopropoxybenzoic acid validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) prior to any sample manipulation, the system continuously monitors for matrix effects, ion suppression, or derivatization failures. Any deviation in the SIL-IS recovery immediately flags an analytical failure, ensuring intrinsic data verification[8].

Protocol 1: LC-MS/MS (Direct Analysis)

Causality: ESI(-) is utilized to exploit the natural acidity of the benzoic acid moiety. A weak buffer (ammonium acetate) is used to maintain a consistent pH without suppressing the ionization efficiency.

  • Sample Preparation: Accurately weigh 1.0 mg of the sample and dissolve it in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in the initial mobile phase.

  • Internal Standardization: Spike the sample with 50 ng/mL of 5-cyano-2-isopropoxybenzoic acid-¹³C₆ (SIL-IS)[8].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H₂O.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI negative mode. Monitor the [M-H]⁻ precursor ion (m/z 204) transitioning to its dominant product ions (e.g., loss of the isopropoxy group).

Protocol 2: GC-MS (Derivatization-Assisted)

Causality: Moisture rapidly hydrolyzes MSTFA and the resulting TMS derivatives. Inert N₂ gas-drying is employed to prevent oxidative loss and ensure a strictly anhydrous environment for the silylation reaction[7].

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of ethyl acetate. Spike with a structurally similar internal standard (e.g., 4-cyanobenzoic acid-d₄).

  • Anhydrous Drying: Evaporate a 100 µL aliquot to complete dryness under a gentle stream of ultra-pure Nitrogen gas[7].

  • Silylation: Add 50 µL of MSTFA and 50 µL of anhydrous pyridine (acting as a basic catalyst and acid scavenger). Seal the vial and incubate at 60 °C for 30 minutes to ensure complete conversion to the TMS ester[6][9].

  • Chromatography & MS: Inject 1 µL (split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm Rtx-5MS capillary column. Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning m/z 40–350[6].

Comparative Performance & ICH Q2(R2) Validation Data

Under the ICH Q2(R2) framework, analytical procedures must be validated for specificity, range, accuracy, and precision[3][10]. The table below summarizes the comparative validation metrics for 5-cyano-2-isopropoxybenzoic acid.

Validation Parameter (ICH Q2(R2))LC-MS/MS (ESI-Negative)GC-MS (EI-Positive, TMS Derivative)
Specificity / Selectivity Superior: Absolute structural confirmation via specific MRM transitions.High: Confirmed via EI spectral library matching and retention index.
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3)5.0 ng/mL (S/N > 3)
Linear Dynamic Range 1.5 – 1000 ng/mL (R² > 0.999)15 – 2000 ng/mL (R² > 0.995)
Sample Preparation Time < 5 minutes (Direct dilution)> 45 minutes (N₂ drying + 60°C incubation)
Matrix Effect Susceptibility Moderate (Requires SIL-IS correction)Low (Post-derivatization)
Primary Utility Routine API purity profiling, trace quantification of polar degradants.Orthogonal validation, detection of volatile process impurities.

Conclusion

For the routine purity validation of 5-cyano-2-isopropoxybenzoic acid, LC-MS/MS is the superior primary technique due to its minimal sample preparation, high sensitivity for carboxylic acids in ESI(-) mode, and rapid throughput. However, a robust quality control strategy should employ GC-MS as an orthogonal tool. By utilizing rigorous N₂ drying and MSTFA silylation, GC-MS overcomes the volatility limitations of the free acid, providing critical visibility into volatile impurities that LC-MS cannot detect.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. nih.gov. 4

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 3

  • Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis - Benchchem. benchchem.com. 6

  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org.10

  • LC-MS Grade Solvents and Reagents - Sigma-Aldrich. sigmaaldrich.com. 5

  • GC Derivatization Reagents - TCI Chemicals. tcichemicals.com.9

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties - ACS Publications. acs.org.1

  • US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents. google.com. 2

  • Conversion Reaction of Stable-Isotope Oxygen Labeling of Carboxylic Acids for Accurate Screening LC-MS/MS Assay - ACS Publications. acs.org. 8

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC. nih.gov. 7

Sources

comparing HATU and EDC coupling reagents for 5-cyano-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Amide Coupling of Sterically Hindered Arenes: HATU vs. EDC for 5-Cyano-2-isopropoxybenzoic Acid

As a Senior Application Scientist, selecting the correct coupling reagent is rarely a matter of preference; it is a matter of mechanistic compatibility. When dealing with highly functionalized, sterically encumbered substrates like 5-cyano-2-isopropoxybenzoic acid—a critical intermediate in the synthesis of selective Glycine Transporter-1 (GlyT1) inhibitors for central nervous system therapeutics[1]—traditional coupling methods often fail.

This guide provides an objective, data-driven comparison between the uronium salt HATU and the carbodiimide EDC (with HOBt), detailing the causality behind their performance disparities and providing self-validating protocols for your workflows.

Substrate Profiling: The Steric and Electronic Challenge

To understand why reagent selection is critical here, we must analyze the structural microenvironment of 5-cyano-2-isopropoxybenzoic acid :

  • Steric Shielding: The carboxyl group is directly attached to the aromatic ring, flanked by a bulky ortho-isopropoxy group. This creates a severe steric blockade, physically shielding the electrophilic carbonyl carbon from nucleophilic attack.

  • Electronic Modulation: The meta-cyano group is strongly electron-withdrawing. While this increases the acidity of the carboxylic acid (facilitating initial deprotonation), it does not alleviate the massive steric crowding at the reaction center.

Mechanistic Divergence: Why Reagent Choice Matters

The EDC/HOBt Limitation (Direct Nucleophilic Attack)

Standard coupling reagents like EDC/HOBt are notoriously inefficient for coupling sterically hindered substrates[2]. EDC activates the acid to form a transient O-acylisourea intermediate. In a standard reaction, HOBt rapidly attacks this intermediate to form a stable active ester. However, the bulky ortho-isopropoxy group impedes HOBt attack. This kinetic delay allows the O-acylisourea to undergo an irreversible O-to-N acyl shift, forming an unreactive N-acylurea side product. Even if the HOBt ester successfully forms, the incoming amine faces a severe steric clash, resulting in stalled reactions and poor yields.

The HATU Advantage (Neighboring Group Effect)

HATU consistently outperforms traditional reagents for hindered substrates[3]. The mechanism of HATU involves the rapid formation of an O-acyl(tetramethyl)isouronium salt, which is immediately attacked by the in situ generated HOAt anion to form an HOAt active ester[4].

The critical differentiator is the pyridine nitrogen at the 7-position of the HOAt ring. This nitrogen acts as a hydrogen-bond acceptor, anchoring the incoming amine and pre-organizing it into a highly favored 7-membered cyclic transition state [5]. This intramolecular delivery mechanism completely bypasses the steric shield of the ortho-isopropoxy group, drastically lowering the activation energy and driving the reaction to completion.

G cluster_HATU HATU Pathway (Optimal) cluster_EDC EDC/HOBt Pathway (Sub-optimal) Substrate 5-Cyano-2-isopropoxybenzoic Acid (Sterically Hindered) HATU_Act Base + HATU Fast Activation Substrate->HATU_Act EDC_Act EDC + HOBt Slower Activation Substrate->EDC_Act HOAt_Ester HOAt Active Ester (Neighboring Group Effect) HATU_Act->HOAt_Ester OAt- attack Amide_HATU Amide Product (High Yield, Fast) HOAt_Ester->Amide_HATU Amine addition (7-membered TS) HOBt_Ester HOBt Active Ester (Sterically Hindered) EDC_Act->HOBt_Ester HOBt attack Side_Product N-Acylurea (Side Product) EDC_Act->Side_Product Rearrangement Amide_EDC Amide Product (Lower Yield, Slow) HOBt_Ester->Amide_EDC Amine addition (Steric Clash)

Mechanistic divergence of HATU vs EDC coupling for sterically hindered substrates.

Quantitative Performance Comparison

The following table summarizes the experimental parameters when coupling 5-cyano-2-isopropoxybenzoic acid with a standard primary/secondary amine.

ParameterHATU + DIPEAEDC + HOBt + DIPEA
Active Ester Formed HOAt EsterHOBt Ester
Activation Time < 5 minutes30 - 60 minutes
Reaction Time (Amine) 1 - 2 hours18 - 24 hours
Typical Yield 85% - 95% 20% - 45%
Primary Byproduct Tetramethylurea (Water-soluble)N-acylurea (Difficult to remove)
Steric Tolerance Excellent (via 7-membered TS)Poor (Direct nucleophilic attack)

Self-Validating Experimental Protocols

To ensure reproducibility, every workflow must include built-in validation steps. Do not proceed blindly from activation to amine addition.

Protocol A: HATU-Mediated Coupling (Recommended)

This protocol leverages the rapid kinetics of HATU to ensure high yields.

  • Carboxylate Generation: Dissolve 5-cyano-2-isopropoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate anion is the active nucleophile required to attack the electron-deficient carbon of HATU[4].

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion at room temperature. Stir for 5 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS or TLC. The complete conversion of the starting material to the corresponding methyl ester confirms that the highly reactive HOAt active ester has successfully formed. Do not add the amine until this is verified.

  • Amine Addition: Add the target amine (1.1 equiv). Stir at room temperature for 1–2 hours.

    • Causality: The pyridine nitrogen of the HOAt ester coordinates the amine, facilitating rapid coupling despite the bulky isopropoxy group.

  • Isolation: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (removes excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (removes the HOAt byproduct), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: EDC/HOBt-Mediated Coupling (Baseline Comparison)

If HATU is unavailable, this protocol mitigates the risks of EDC, though yields will remain inherently lower.

  • Pre-activation: Dissolve the acid (1.0 equiv) in anhydrous DCM/DMF (4:1, 0.2 M). Add HOBt (1.2 equiv) and DIPEA (2.0 equiv). Cool the reaction strictly to 0°C.

    • Causality: Cooling to 0°C suppresses the kinetic rate of the detrimental O-to-N acyl shift, giving the sterically hindered HOBt a better chance to trap the O-acylisourea intermediate.

  • Active Ester Formation: Add EDC·HCl (1.2 equiv) portion-wise. Stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

    • Self-Validation Check: Perform the methanol quench test (as above). If a highly UV-active, non-polar spot appears that does not form the methyl ester, premature N-acylurea formation has occurred.

  • Amine Addition: Add the amine (1.1 equiv) and stir for 18–24 hours.

  • Isolation: Dilute with DCM. Wash heavily with water (3x) to remove the water-soluble EDC urea byproduct, followed by standard acidic and basic washes.

Conclusion

For the amide coupling of 5-cyano-2-isopropoxybenzoic acid, HATU is unequivocally the superior reagent . The steric hindrance imposed by the ortho-isopropoxy group fundamentally breaks the standard EDC/HOBt mechanism, leading to stalled reactions and N-acylurea formation. By utilizing HATU, chemists exploit the neighboring group effect of the HOAt leaving group, pre-organizing the transition state and achieving near-quantitative yields in a fraction of the time.

Sources

In Vitro Efficacy Comparison of 5-Cyano-2-isopropoxybenzoic Acid Derived GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The inhibition of Glycine Transporter-1 (GlyT1) represents a highly validated pharmacological strategy for modulating N-methyl-D-aspartate (NMDA) receptor hypofunction, offering therapeutic potential for schizophrenia and cognitive deficits[1]. While early sarcosine-based inhibitors demonstrated severe deleterious side effects (e.g., ataxia and respiratory depression)[2], recent ligand design campaigns have shifted toward non-sarcosine scaffolds.

This guide provides an in-depth comparative analysis of a novel class of pyrrolo[3,4-c]pyrazole amides. Specifically, we evaluate the in vitro efficacy, selectivity, and pharmacokinetic trade-offs of the nitrile series —synthesized using the critical intermediate 5-cyano-2-isopropoxybenzoic acid (Compound 13b)—against their predecessor sulfone analogs[3].

Mechanistic Rationale & Pathway Dynamics

GlyT1 is predominantly expressed in the glial and neuronal cells of the forebrain (cortex and hippocampus), where it regulates the synaptic clearance of glycine[3]. Because glycine is an obligatory co-agonist for NMDA receptor activation, inhibiting GlyT1 artificially elevates local synaptic glycine concentrations. This mechanism prevents the saturation of glycine-binding sites, thereby potentiating NMDA receptor activity and enhancing Long-Term Potentiation (LTP) without the excitotoxicity risks associated with direct NMDA agonists[4].

Pathway Inhibitor Nitrile Lead (Compound 46) GlyT1 GlyT1 Transporter (Astrocytes) Inhibitor->GlyT1 Blocks reuptake Glycine Synaptic Glycine Accumulation GlyT1->Glycine Decreases clearance NMDAR NMDA Receptor Co-activation Glycine->NMDAR Co-agonist binding Memory Enhanced LTP & Cognition NMDAR->Memory Ca2+ Influx

Mechanistic pathway of GlyT1 inhibition by Compound 46 leading to enhanced cognitive function.

Structural Evolution: Sulfones vs. Nitriles

The development of these inhibitors involved a strategic pivot to optimize central nervous system (CNS) penetration. Initial structure-activity relationship (SAR) studies yielded a series of alkyl sulfones with exceptional in vitro potency (hGlyT1 IC₅₀ < 12 nM)[5]. However, to further lower efflux ratios and optimize physicochemical properties for blood-brain barrier (BBB) traversal, researchers synthesized a new series of derivatives utilizing 5-cyano-2-isopropoxybenzoic acid [3].

This substitution replaced the sulfone moiety with a nitrile group. While this structural modification introduced a wider range of in vitro potencies, it successfully locked in superior passive permeability, yielding an optimized clinical candidate (Compound 46)[5].

In Vitro Efficacy & ADME Comparison

The following table synthesizes the quantitative in vitro data comparing the early sulfone series with the 5-cyano-2-isopropoxybenzoic acid derived nitrile series[5].

Compound Series / Representative AnalogshGlyT1 IC₅₀ (nM)rGlyT1 IC₅₀ (nM)GlyT2 IC₅₀ (μM)CYP450 Inhibition (μM)PAMPA-BBB Permeability ( 10−6 cm/s)
Sulfone Series (e.g., 22, 26)< 12< 12> 10> 10> 5 (for 89% of analogs)
Nitrile Series: N-2-fluorophenyl / N-cycloalkyl (40, 43)~ 120~ 120> 10> 10> 10
Nitrile Series: 3-fluoro-5-pyridyl (41, 45, 49)69 – 383ND> 10> 10> 10
Nitrile Series: 3-methyl-4-pyridyl (42, 46, 47, 48, 50)18 – 44138 (Cmpd 46)> 10> 10> 10

Key Takeaway: The 5-cyano-2-isopropoxybenzoic acid derived nitriles sacrificed a marginal degree of raw target affinity (dropping from <12 nM to the 18–120 nM range)[5]. However, this was a calculated trade-off. The nitrile series achieved universally exceptional BBB permeability (>10 × 10⁻⁶ cm/s) and maintained strict selectivity over GlyT2 and CYP450 enzymes[5]. This superior pharmacokinetic profile culminated in Compound 46 (GlyT1 Inhibitor 1) , which demonstrated profound in vivo efficacy in rat Novel Object Recognition (NOR) assays at oral doses as low as 0.1 mg/kg[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors relies on self-validating assay systems. Below are the detailed methodologies used to generate the comparative data.

Workflow Synthesis 5-Cyano-2-isopropoxybenzoic Acid Derivatives (Nitriles) Primary In Vitro Uptake Assay hGlyT1 / rGlyT1 (SPA) Synthesis->Primary Selectivity Selectivity Profiling GlyT2, CYP450, hERG Primary->Selectivity IC50 < 500 nM ADME In Vitro ADME PAMPA-BBB Permeability Selectivity->ADME >10 µM Off-target IC50 Lead In Vivo Efficacy Compound 46 (NOR Assay) ADME->Lead Papp > 10 x 10^-6 cm/s

In vitro screening cascade for optimizing 5-cyano-2-isopropoxybenzoic acid derived inhibitors.

Protocol 1: Scintillation Proximity Assay (SPA) for GlyT1 Uptake

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the nitrile derivatives. Causality & Rationale: Traditional filtration assays suffer from high variability due to wash steps that disrupt low-affinity equilibrium binding. SPA utilizes a homogeneous format where only internalized radioligand triggers scintillation, preserving binding kinetics and ensuring high-throughput reliability[2].

  • Cell Preparation: Seed HEK293 cells stably transfected with human GlyT1c (or primary rat cortical neurons for rGlyT1) into 96-well Cytostar-T scintillating microplates. Cultivate until 80% confluency is reached.

  • Compound Addition: Prepare an 11-point concentration gradient of the test compound in assay buffer.

    • Self-Validating Control: Include a known highly selective GlyT1 inhibitor (e.g., ALX-5407 or Org24598) at a saturating concentration (10 μM) in control wells to define non-specific uptake and establish a baseline[4].

  • Radioligand Incubation: Add [³H]-glycine to all wells. Incubate the plates at room temperature for 60 minutes.

  • Detection: As the functional GlyT1 transporters internalize the [³H]-glycine, the isotope comes into close proximity with the scintillating base of the plate, emitting a light signal. Measure luminescence using a microplate scintillation counter.

  • Validation & Analysis: Calculate the Z'-factor; the assay is only valid if Z' > 0.5. Fit the raw luminescence data to a 4-parameter logistic regression model to extract the IC₅₀ values.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Assess the passive blood-brain barrier penetration potential of the synthesized compounds. Causality & Rationale: Because the primary goal of utilizing 5-cyano-2-isopropoxybenzoic acid was to improve CNS penetration, isolating passive diffusion from active efflux is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a lipid-based model that mimics the BBB environment[5].

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Setup: Dilute the nitrile derivatives to 10 μM in phosphate-buffered saline (PBS, pH 7.4) and add to the donor compartment. Fill the acceptor compartment with fresh PBS.

    • Self-Validating Control: Run high-permeability (verapamil) and low-permeability (theophylline) reference standards in parallel to verify the structural integrity of the artificial lipid membrane.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 18 hours to achieve steady-state diffusion.

  • Quantification: Separate the plates and quantify the compound concentrations in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) in cm/s.

Conclusion

The derivation of pyrrolo[3,4-c]pyrazole amides using 5-cyano-2-isopropoxybenzoic acid represents a masterclass in rational drug design. By objectively comparing the in vitro data, it is evident that while the nitrile series exhibited a slightly wider and lower range of GlyT1 potency compared to earlier sulfones, the strategic chemical substitution successfully optimized the compounds' pharmacokinetic profiles[5]. The resulting universal high permeability and low off-target activity yielded Compound 46—a highly efficacious, CNS-penetrant GlyT1 inhibitor primed for advanced memory enhancement models[3].

References

  • Santora, V. J., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, PubMed. [Link]

  • Kallupi, M., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. MDPI.[Link]

Sources

benchmarking CAS 845616-14-0 commercial suppliers for research-scale synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Commercial Suppliers for CAS 845616-14-0 (5-Cyano-2-isopropoxybenzoic acid): A Research-Scale Synthesis Guide

As a Senior Application Scientist, evaluating chemical building blocks requires moving beyond a cursory glance at a supplier’s Certificate of Analysis (CoA). For highly functionalized aryl scaffolds like 5-Cyano-2-isopropoxybenzoic acid (CAS 845616-14-0) , the integrity of your downstream synthesis depends entirely on the absolute purity and structural fidelity of the starting material.

This guide objectively benchmarks top commercial suppliers of CAS 845616-14-0 and provides a self-validating experimental protocol designed to ensure reproducible research-scale synthesis.

Mechanistic Utility of the Scaffold

CAS 845616-14-0 is a versatile benzoic acid derivative widely utilized in drug discovery and library generation. Its value lies in its specific substitution pattern:

  • The ortho-Isopropoxy Group: Introduces significant steric shielding around the carboxylate carbon. While this steric bulk can complicate esterification or amidation, it is highly valuable in medicinal chemistry for locking the conformation of resulting amides, thereby tuning target binding kinetics.

  • The meta-Cyano Group: Acts as a strong electron-withdrawing group (EWG). This increases the acidity of the carboxylic acid (lowering its pKa) and accelerates the rate of nucleophilic attack once the acid is converted into an activated ester. Additionally, the cyano group serves as a reliable synthetic handle for late-stage functionalization (e.g., reduction to a primary amine or conversion to a tetrazole).

Supplier Benchmarking & Market Data

When sourcing CAS 845616-14-0, researchers must balance cost, lead time, and analytical transparency. Commercial batches from prominent suppliers such as and 1[1] typically advertise a standard purity of 95+%. However, aggregated data from directories like 2[2] and specific manufacturing standards (e.g., Q/HWC001-2023) from indicate that batch-to-batch variability—particularly regarding residual inorganic salts from the cyanation process—must be accounted for.

Table 1: Comparative Analysis of Commercial Suppliers for CAS 845616-14-0

SupplierAdvertised PurityAnalytical Documentation ProvidedEmpirical Batch ConsistencyRecommended Use-Case
BLD Pharm 95+%NMR, HPLC, GCHigh (Low residual salts)Late-stage API synthesis, sensitive cross-coupling
Bidepharm 95+%NMR, HPLCHighRoutine library generation, scaffold exploration
Howei Pharm ≥95%Q/HWC001-2023 StandardModerateBulk scale-up, early-stage route scouting

Note: Purity claims on supplier CoAs are predominantly based on HPLC UV-area%. This metric can be misleading, as it ignores UV-inactive impurities and inorganic salts, necessitating independent laboratory validation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol acts as a self-validating system. It pairs an absolute purity determination (qNMR) with a functional assay (a sterically hindered amide coupling) to verify both the mass fraction and the reactivity of the procured batch.

Phase 1: Absolute Purity Determination via qNMR

Causality: Relying solely on HPLC UV-area% can lead to stoichiometric imbalances in sensitive reactions. Quantitative NMR (qNMR) using an internal standard provides an absolute mass fraction, accounting for all proton-deficient impurities and salts.

  • Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the procured CAS 845616-14-0 and ~5.0 mg of Dimethyl sulfone (TraceCERT® internal standard) into a glass vial.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of DMSO-d6. Apply brief sonication to ensure a homogeneous solution.

  • Acquisition: Acquire a 1H-NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. This ensures the complete magnetic relaxation of all protons between pulses, which is mandatory for accurate quantitative integration.

  • Analysis: Integrate the sharp singlet of Dimethyl sulfone (δ 2.98 ppm, 6H) against the distinct aryl protons of the benzoic acid derivative. Calculate the absolute mass fraction.

  • Validation Check: If the calculated absolute purity falls below 93%, perform a recrystallization from hot ethanol/water before proceeding.

Phase 2: Functional Validation via Amide Coupling

Causality: The ortho-isopropoxy group creates severe steric shielding around the carboxylate. Standard coupling agents like EDC/HOBt often fail or require elevated temperatures, leading to side reactions. We utilize HATU because it generates a highly reactive 7-aza-OBt ester, leveraging the neighboring group effect of the pyridine nitrogen to overcome the steric barrier.

  • Activation: In an oven-dried 10 mL Schlenk flask under inert atmosphere, dissolve 0.5 mmol of the qNMR-validated CAS 845616-14-0 in 2.0 mL of anhydrous DMF. Add 0.55 mmol of HATU.

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen because it is sterically hindered and non-nucleophilic, efficiently deprotonating the carboxylic acid to facilitate HATU activation without competing as a nucleophile.

  • Amine Addition: Allow the mixture to pre-activate at room temperature for 10 minutes, then add 0.6 mmol of a model primary amine (e.g., benzylamine).

  • Monitoring: Stir for 2 hours at room temperature. Monitor the reaction via LC-MS. The electron-withdrawing cyano group accelerates the nucleophilic attack, typically driving the reaction to >95% conversion within this timeframe despite the steric hindrance.

Workflow Visualization

The following diagram maps the logical flow of the procurement and self-validation system.

Workflow A Supplier Procurement CAS 845616-14-0 B Quality Control (QC) qNMR Absolute Purity Analysis A->B C Absolute Purity ≥ 93%? B->C D Functional Validation HATU/DIPEA Amide Coupling C->D Yes E Reject Batch / Recrystallize (Hot EtOH/H2O) C->E No F LC-MS Reaction Monitoring (Target >95% Conversion) D->F E->B Re-test

Caption: Workflow for qNMR validation and sterically hindered amide coupling of CAS 845616-14-0.

References

  • Howei Pharm. "5-Cyano-2-Isopropoxybenzoic acid, ≥95%." Guangzhou Howei Pharmaceutical Co.[Link]

Sources

Advanced Spectroscopic Validation of 5-Cyano-2-isopropoxybenzoic Acid Synthesis Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating functionalized benzoic acid derivatives. 5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0) is a highly specific, critical building block utilized in the chiral synthesis of selective sphingosine-1-phosphate (S1P) receptor modulators—therapeutics pivotal in managing autoimmune conditions like multiple sclerosis [1].

Validating the intermediates of this molecule requires more than just running a sample through a machine; it demands an understanding of the chemical microenvironment. The synthesis involves two critical transformations from 5-bromo-2-hydroxybenzoic acid: a Rosenmund-von Braun cyanation followed by an O-alkylation. This guide objectively compares alternative analytical platforms for validating these intermediates and provides self-validating protocols to ensure absolute structural confidence.

Synthetic Context & Mechanistic Pathway

Before selecting an analytical technique, we must map the mechanistic checkpoints. The transformation from a brominated phenol to a cyano-ether introduces specific functional group handles—namely the nitrile ( −C≡N ) and the isopropyl ether ( −O−CH(CH3​)2​ )—that dictate our spectroscopic strategy.

Synthesis SM 5-Bromo-2-hydroxybenzoic acid (Starting Material) Int1 5-Cyano-2-hydroxybenzoic acid (Intermediate 1) SM->Int1 CuCN, DMF Reflux Prod 5-Cyano-2-isopropoxybenzoic acid (Final Product) Int1->Prod 1. 2-Iodopropane, K2CO3 2. LiOH, MeOH/H2O

Fig 1. Synthetic pathway of 5-cyano-2-isopropoxybenzoic acid highlighting key intermediates.

Comparative Spectroscopic Evaluation

To build a robust analytical workflow, we must compare standard techniques against optimized alternatives, focusing on the causality behind each choice.

Vibrational Spectroscopy: ATR-FTIR vs. Transmission FTIR

The Goal: Rapid confirmation of the cyanation step (Intermediate 1). The Causality: The emergence of the nitrile stretch ( −C≡N ) occurs in a distinct, uncluttered region of the IR spectrum (~2220 cm−1 ). While traditional Transmission FTIR relies on KBr pellets, KBr is highly hygroscopic. Absorbed moisture introduces a massive, broad O-H stretching band (3400–3200 cm−1 ) that completely obscures the native carboxylic acid and phenolic O-H stretches, complicating the speciation analysis of benzoic acids in solution or solid state [2]. The Verdict: Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal is superior. It allows for the direct analysis of the neat solid intermediate, eliminating water interference and reducing sample prep time from 10 minutes to 30 seconds.

Mass Spectrometry: LC-ESI-MS vs. GC-EI-MS

The Goal: Tracking the debromination and confirming exact mass. The Causality: The starting material contains bromine, which naturally exists as a ~1:1 ratio of 79Br and 81Br . This isotopic signature is a built-in diagnostic tool. We need to observe the disappearance of this isotopic doublet and the appearance of the cyano mass. Gas Chromatography (GC-MS) is poorly suited for this because free carboxylic acids exhibit severe peak tailing and require tedious derivatization (e.g., silylation) prior to injection. Conversely, benzoic acids deprotonate effortlessly ( pKa​≈4.0 ). Therefore, Liquid Chromatography coupled with Electrospray Ionization in Negative Mode (LC-ESI-MS) provides exceptional sensitivity for the [M−H]− ion without any derivatization [3].

Nuclear Magnetic Resonance: High-Field (400 MHz) vs. Benchtop (60 MHz)

The Goal: Confirming the regiochemistry of the isopropylation step. The Causality: Alkylation with 2-iodopropane in the presence of K2​CO3​ can inadvertently yield the isopropyl ester instead of, or in addition to, the desired ether. While a 60 MHz benchtop NMR can easily detect the isopropyl methyl doublet (~1.3 ppm), it completely fails to resolve the complex 1,2,4-trisubstituted aromatic splitting pattern. A 400 MHz High-Field NMR is required to baseline-resolve the meta-coupling ( J≈2.0 Hz ) and ortho-coupling ( J≈8.5 Hz ) of the aromatic protons, ensuring no side reactions occurred on the aromatic ring.

Quantitative Performance Comparison

The following table summarizes the quantitative and operational metrics of the evaluated spectroscopic platforms.

Analytical TargetPreferred TechniqueAlternative TechniquePerformance AdvantageCausality / Rationale
Nitrile Formation ATR-FTIRTransmission FTIR (KBr)5x faster prep, zero H2​O interferenceKBr absorbs moisture, masking the −OH and −COOH regions. ATR analyzes neat solids directly.
Debromination LC-ESI-MS (Negative)GC-EI-MSNo derivatization; LOD < 1 µg/mLBenzoic acids deprotonate easily. GC-MS requires tedious silylation of the −COOH group.
Regiochemistry 400 MHz 1H -NMR60 MHz Benchtop NMRBaseline resolution of aromatic protons60 MHz fails to resolve the complex 1,2,4-trisubstituted aromatic splitting ( J=8.5,2.0 Hz ).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a closed-loop, self-validating system. Below are the methodologies for validating the two major synthetic checkpoints.

AnalyticalWorkflow Sample Reaction Aliquot (Intermediate 1 or 2) FTIR ATR-FTIR Check C≡N stretch (2220 cm⁻¹) Sample->FTIR LCMS LC-ESI-MS (Negative Mode) Check [M-H]⁻ & Isotope Pattern Sample->LCMS NMR 1H-NMR (400 MHz) Confirm Regiochemistry Sample->NMR Decision Validation Passed? FTIR->Decision LCMS->Decision NMR->Decision Proceed Proceed to Next Step Decision->Proceed Yes

Fig 2. Multi-modal spectroscopic workflow for validating intermediate conversion and purity.

Protocol A: LC-ESI-MS Validation of Cyanation (Intermediate 1)

Objective: Confirm the complete substitution of the bromine atom with a nitrile group.

  • Sample Preparation: Aliquot 10 µL of the crude reaction mixture. Quench with 90 µL of 0.1 M HCl to fully protonate the carboxylate, forcing the intermediate to precipitate.

  • Extraction: Extract the aqueous suspension with 200 µL of ethyl acetate. Evaporate the organic layer under a gentle stream of N2​ .

  • Reconstitution: Dissolve the residue in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into the LC-MS system (C18 column, 2.1 x 50 mm, 1.8 µm). Operate the ESI source in negative ion mode (Capillary voltage: -2.5 kV, Cone voltage: 25 V).

  • Self-Validation Check:

    • Failure State: If the mass spectrum displays a 1:1 doublet at m/z 215 and 217 ( [M−H]− for starting material), unreacted brominated precursor remains.

    • Success State: The strict disappearance of the 215/217 doublet and the exclusive emergence of a single peak at m/z 162 ( [M−H]− for 5-cyano-2-hydroxybenzoic acid) mathematically validates the complete conversion of the Rosenmund-von Braun reaction.

Protocol B: 1H -NMR Validation of Isopropylation (Final Product)

Objective: Confirm selective O-alkylation at the phenol and verify successful ester saponification.

  • Sample Preparation: Following the LiOH/MeOH saponification step and subsequent acidic workup, dissolve 5 mg of the highly purified, dried product in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H -NMR spectrum at 400 MHz. Use 16 scans and a prolonged relaxation delay ( D1​=10s ) to ensure accurate integration of the heavily shielded carboxylic acid proton.

  • Self-Validation Check:

    • Regiochemistry Check: Verify the presence of the ether isopropyl group: a septet at ~4.6 ppm ( 1H,−CH(CH3​)2​ ) and a doublet at ~1.3 ppm ( 6H,−CH(CH3​)2​ ).

    • Saponification Check: If a second set of isopropyl signals appears (e.g., an additional septet shifted downfield to ~5.1 ppm), it indicates incomplete saponification of the isopropyl ester byproduct. The presence of a broad singlet at >12.5 ppm confirms the free carboxylic acid proton is intact.

References

  • Source: Google Patents (US20110172202A1)
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: ACS Publications (Journal of Physical Chemistry B) URL:[Link]

  • Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry Source: RSC Publishing (Analytical Methods) URL:[Link]

Safety Operating Guide

5-Cyano-2-isopropoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for 5-Cyano-2-isopropoxybenzoic Acid

As pharmaceutical research accelerates, laboratories frequently handle highly specialized synthetic intermediates. 5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0) is a critical building block utilized in the chiral synthesis of sphingosine 1-phosphate (S1P) receptor modulators, most notably the therapeutic agent Ozanimod[1][2].

Due to its unique molecular architecture—featuring both a reactive carboxylic acid and a nitrile moiety—this compound cannot be relegated to generic organic waste streams. This guide provides drug development professionals with a self-validating, scientifically grounded framework for the safe operational handling, spill mitigation, and EPA-compliant disposal of 5-Cyano-2-isopropoxybenzoic acid.

Physicochemical Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The presence of the nitrile (-CN) group dictates strict thermal and chemical incompatibilities. If subjected to low-temperature combustion or mixed with strong acids, nitrile-containing compounds can hydrolyze or oxidize to release highly toxic hydrogen cyanide (HCN) and nitrogen oxide (NOx) gases[3]. Furthermore, benzoic acid derivatives exhibit significant aquatic toxicity, strictly prohibiting sink or sewer disposal[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DescriptionOperational Implication & Causality
CAS Number 845616-14-0Essential for accurate RCRA hazardous waste manifest tracking.
Molecular Formula C11H11NO3Contains nitrogen; improper combustion yields toxic NOx and HCN gas.
Physical State Crystalline PowderHigh risk of aerosolization; requires HEPA filtration to prevent inhalation.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict barrier protection and zero-discharge environmental policies.
Incompatibilities Strong oxidizers, strong acids/basesMixing triggers exothermic reactions or rapid nitrile hydrolysis.

Table 2: PPE & Material Compatibility Matrix

PPE CategoryRecommended MaterialMechanistic Justification
Gloves (Dry Powder) Standard NitrileProvides a sufficient physical barrier against dry, unreacted particulate matter.
Gloves (Solvent Solutions) Butyl Rubber over NitrileSolvents like acetone rapidly permeate standard nitrile in <1 minute; butyl rubber prevents chemical breakthrough during liquid cleanup[4][5].
Respiratory N95 or P100 HEPA RespiratorPrevents deep pulmonary inhalation of aerosolized micro-particulates during powder transfer.
Eye Protection Chemical Splash GogglesSafety glasses fail to block airborne dust; goggles create a necessary micro-seal around the eyes.

Standard Operating Procedure: Routine Disposal Workflow

Under the Resource Conservation and Recovery Act (RCRA), while this specific intermediate is not explicitly P-listed, its toxicological characteristics require it to be managed stringently as a characteristic hazardous waste[6].

Step-by-Step Disposal Methodology:

  • Source Segregation: Isolate 5-Cyano-2-isopropoxybenzoic acid waste from strong oxidizers and mineral acids. Causality: Segregation prevents accidental cross-reactivity that could trigger the release of cyanide gas in the waste accumulation area.

  • Solid Waste Containment: Collect all unreacted powder, contaminated weigh boats, and filter papers in a high-density polyethylene (HDPE) drum. Causality: HDPE resists puncture from crystalline structures better than standard low-density bags.

  • Liquid Effluent Management: For HPLC effluents or synthesis mother liquors containing the dissolved compound, collect the liquid in a chemically compatible, vented PTFE or glass carboy.

  • RCRA Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly denote: "Contains Nitrile/Benzoic Acid Derivatives - Toxic/Irritant."

  • High-Temperature Incineration: Dispatch sealed containers via an EPA-approved waste broker for high-temperature incineration (>1000°C). Causality: Only extreme thermal destruction can fully cleave the aromatic ring and completely oxidize the nitrile group into harmless CO2, H2O, and N2, preventing HCN formation[3].

Disposal N1 5-Cyano-2-isopropoxybenzoic acid Waste Stream N2 Solid Residues & Contaminated PPE N1->N2 N3 Liquid Solutions (e.g., HPLC effluents) N1->N3 N4 Seal in High-Density Polyethylene (HDPE) N2->N4 N5 Collect in Flammable/Toxic Liquid Carboys N3->N5 N6 RCRA Hazardous Waste Labeling N4->N6 N5->N6 N7 EPA-Approved High-Temperature Incineration N6->N7

Figure 1: Operational disposal workflow for 5-Cyano-2-isopropoxybenzoic acid waste streams.

Emergency Spill Management & Decontamination

In the event of a spill, the primary operational goal is preventing the aerosolization of the powder and mitigating dermal exposure to solvents.

Step-by-Step Spill Response Methodology:

  • Evacuation & Assessment: Immediately secure the perimeter. Identify whether the spill is a dry powder or dissolved in an organic solvent.

  • PPE Escalation: Responders must don chemical splash goggles, a HEPA-filtered respirator, and double gloves (butyl rubber over nitrile)[5].

  • Moistening (For Powder Spills): Lightly mist the spilled powder with water or a compatible low-volatility solvent. Causality: Dry sweeping generates airborne micro-particulates that can be inhaled or dispersed into the HVAC system. Moistening binds the powder into a manageable slurry[3].

  • Collection: Utilize a dedicated HEPA-filter vacuum or wet-sweep the material into a sealable hazardous waste container.

  • Surface Neutralization: Wash the affected benchtop or floor with a mild alkaline detergent to neutralize residual acidic traces, followed by a thorough water rinse. Collect all rinsate as hazardous waste, as non-disposable materials must be triple-rinsed to be considered decontaminated[7].

SpillResponse S1 Spill Detected S2 Assess Volume & State (Powder vs. Solution) S1->S2 S3 Evacuate & Ventilate Area S2->S3 S4 Don Advanced PPE (Nitrile/Butyl Gloves, N95/Respirator) S3->S4 S5 Moisten with Water/Solvent (Prevent Dust Generation) S4->S5 S6 HEPA Vacuum or Wet Sweep S5->S6 S7 Transfer to Sealed Waste Container S6->S7

Figure 2: Emergency spill response protocol for mitigating exposure and contamination.

References

  • Google Patents. "CA2986521C - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.
  • New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet." NJ.gov.[Link]

  • Boston University Office of Research. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." BU EHS. [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Lab Manager.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. [Link]

Sources

Personal protective equipment for handling 5-Cyano-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide for Handling 5-Cyano-2-isopropoxybenzoic acid

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical intermediates is paramount. 5-Cyano-2-isopropoxybenzoic acid (CAS: 845616-14-0) is a critical building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Ozanimod[1]. While highly valuable in drug development, this compound presents specific acute and chronic handling risks.

This guide provides a self-validating, step-by-step protocol for Personal Protective Equipment (PPE) selection, operational handling, and disposal, grounded in OSHA standards and "Prudent Practices in the Laboratory"[2][3].

Physicochemical Profile & Hazard Assessment

Before designing a handling protocol, we must understand the causality behind the required safety measures. The chemical's hazard codes dictate the minimum PPE and engineering controls required.

Property / HazardValue / DescriptionOperational Implication
Chemical Name 5-Cyano-2-isopropoxybenzoic acidN/A
CAS Number 845616-14-0[4]N/A
Molecular Weight 205.21 g/mol [1]Fine powder; easily aerosolized.
H302 Harmful if swallowed[5]Strict prohibition of eating/drinking; mandatory handwashing.
H315 Causes skin irritation[5]Requires chemically resistant barrier (Nitrile gloves, lab coat).
H319 Causes serious eye irritation[5]Mandates tight-fitting chemical splash goggles.
H335 May cause respiratory irritation[5]Must be handled exclusively inside a certified fume hood.

Causality Insight: The presence of the cyano group and the acidic carboxylic acid moiety makes this compound a potent mucosal and dermal irritant. The H335 designation specifically necessitates that engineering controls (fume hoods) take precedence over personal respiratory PPE during routine handling[3].

PPE Selection Matrix

In accordance with OSHA 29 CFR 1910.132 and 1910.1450[3], the following PPE matrix must be strictly adhered to when handling 5-Cyano-2-isopropoxybenzoic acid.

Body RegionRequired PPESpecification & RationaleReplacement Trigger
Hands Nitrile GlovesMinimum 4-mil thickness. Nitrile provides excellent resistance to solid organic acids. Double-gloving is recommended during scale-up.After 2 hours of continuous use, or immediately upon visible contamination/tearing.
Eyes/Face Chemical Splash GogglesANSI Z87.1 certified. Safety glasses are insufficient due to the severe eye irritation risk (H319) from aerosolized powder.If scratched, clouded, or contaminated.
Body Flame-Resistant Lab CoatKnee-length, 100% cotton or specialized FR fabric. Protects against dermal exposure (H315).Weekly, or immediately if a spill occurs.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling outside a fume hood (e.g., cleaning a large spill)[2]. Routine handling relies on the fume hood.After spill response or if breathing resistance increases.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must be verifiable.

Phase 1: Pre-Operation & Setup

  • Verify Engineering Controls: Ensure the laboratory chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm)[6].

  • Clear the Workspace: Remove incompatible chemicals (strong oxidizers, strong bases) from the hood.

  • Don PPE: Inspect nitrile gloves for pinholes. Don lab coat, buttoning it completely. Don chemical splash goggles[7].

Phase 2: Handling & Weighing

  • Static Control: 5-Cyano-2-isopropoxybenzoic acid is a dry powder. Use an anti-static weighing boat and an ionizer to prevent powder from aerosolizing and adhering to gloves.

  • Transfer: Use a clean, dry stainless steel or PTFE spatula. Avoid rapid movements that could generate dust.

  • Containment: Once weighed, immediately transfer the compound into a sealable reaction vessel or secondary container before removing it from the fume hood.

Phase 3: Post-Operation & Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water or mild alcohol solution) to capture any trace dust.

  • Doffing: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior surface.

  • Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

Spill Response & Disposal Plan

Even with meticulous planning, spills can occur. The following protocol aligns with Prudent Practices for chemical management[2][6].

Spill Containment (Solid Spill):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Upgrade PPE: If the spill is outside the fume hood, don an N95/P100 respirator[2].

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with water or cover it with damp sand/vermiculite to prevent aerosolization.

  • Collect: Use a plastic scoop to collect the absorbed material and place it in a compatible, sealable hazardous waste container.

Disposal Plan:

  • Categorization: Classify as "Hazardous Solid Waste - Toxic/Irritant".

  • Labeling: Clearly label the container with the chemical name, CAS number (845616-14-0), and hazard warnings (Irritant, Harmful).

  • Storage: Store in a designated satellite accumulation area away from incompatible materials until collected by certified environmental health and safety (EHS) personnel.

Workflow Visualization

The following diagram illustrates the logical progression of hazard assessment, PPE utilization, and spill response.

G Start Pre-Operation Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Handling 5-Cyano-2-isopropoxybenzoic acid Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response Protocol (Suppress Dust & Collect) Spill->Clean Yes Dispose Hazardous Waste Disposal (Solid/Liquid) Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Logical workflow for PPE donning, handling, and spill response for hazardous chemical operations.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". Source: osha.gov. URL: [Link]

  • National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory". Source: nih.gov. URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.